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  • Product: 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
  • CAS: 1340382-22-0

Core Science & Biosynthesis

Foundational

chemical structure and properties of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

Title: Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol Executive Summary 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a highly speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comprehensive Technical Guide: Chemical Structure, Synthesis, and Properties of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

Executive Summary 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a highly specialized chiral building block utilized extensively in modern medicinal chemistry. This whitepaper provides an in-depth analysis of its structural logic, step-by-step synthetic methodologies, and its critical role as an intermediate in the development of G-protein-coupled receptor (GPCR) modulators. Designed for researchers and drug development professionals, this guide bridges theoretical chemistry with practical, self-validating laboratory protocols.

Structural Logic and Physicochemical Profile

The utility of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS: 1340382-22-0) [1] stems from three deliberate structural domains, each serving a distinct pharmacological and synthetic purpose:

  • The Indanol Core: The bicyclic 2,3-dihydro-1H-indene framework provides a rigid, flat aromatic system paired with a puckered cyclopentane ring. The secondary alcohol at the C1 position serves as a versatile synthetic handle for downstream functionalization, such as Mitsunobu inversions, etherifications, or aminations to form active pharmaceutical ingredients (APIs) [2].

  • The Cyclopropylmethoxy Substituent (C4): Causality Insight: Why choose a cyclopropylmethoxy group over a standard linear alkoxy chain? Linear chains (e.g., propoxy or butoxy) are highly flexible and notoriously vulnerable to rapid cytochrome P450-mediated aliphatic oxidation. The cyclopropyl ring restricts conformational freedom, drastically increasing metabolic stability. Furthermore, its unique steric bulk allows the molecule to anchor perfectly into tight, hydrophobic receptor sub-pockets, improving target binding affinity.

  • The Chiral Center (C1): Stereospecificity is paramount. The spatial trajectory of the entire molecule relies on whether the C1 hydroxyl group is in the (R)- or (S)-configuration, which dictates how the final API interacts with the target protein's binding site.

Table 1: Quantitative Physicochemical Properties

PropertyValue
Chemical Name 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
CAS Number 1340382-22-0
Molecular Formula C13H16O2
Molecular Weight 204.26 g/mol
Chiral Centers 1 (at C1 position)
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 2
Rotatable Bonds 4

Synthetic Methodologies and Protocols

As a Senior Application Scientist, I emphasize that a successful synthesis is not merely about mixing reagents; it requires strict control over chemoselectivity and thermodynamics. The following protocol details a robust, two-step synthesis starting from commercially available 4-hydroxy-1-indanone [3].

Synthesis A 4-Hydroxy-1-indanone C 4-(Cyclopropylmethoxy) -1-indanone A->C K2CO3, DMF, 80°C B Cyclopropylmethyl bromide B->C Alkylation E 4-(Cyclopropylmethoxy) -2,3-dihydro-1H-inden-1-ol C->E Reduction D NaBH4 / MeOH (0°C to RT) D->E Hydride Transfer

Fig 1: Synthesis of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol from 4-hydroxy-1-indanone.

Step 1: Williamson Ether Synthesis of 4-(cyclopropylmethoxy)-1-indanone

Objective: Selective O-alkylation of the phenolic hydroxyl group without inducing C-alkylation or aldol condensation of the ketone.

  • Preparation: Charge a dry, nitrogen-flushed reactor with 4-hydroxy-1-indanone (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) (10 volumes).

  • Base Addition: Add Potassium carbonate (K 2​ CO 3​ , 2.0 eq). Stir at ambient temperature for 15 minutes to generate the phenoxide anion.

  • Alkylation: Add cyclopropylmethyl bromide (1.2 eq) dropwise over 30 minutes.

  • Heating: Elevate the temperature to 80°C and stir for 6 hours. Monitor reaction completion via HPLC.

  • Workup: Cool to room temperature, quench with ice water, and extract with ethyl acetate. Wash the organic layer with brine, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

  • Causality Insight: K 2​ CO 3​ is specifically chosen because its basicity (pK a​ ~10.3) is perfectly tuned to deprotonate the phenol (pK a​ ~10) without abstracting the alpha-protons of the indanone (pK a​ ~15-16), which would lead to unwanted self-condensation. DMF solvates the potassium cation, leaving a highly nucleophilic phenoxide anion, driving the reaction to >90% yield.

Step 2: Chemoselective Reduction to 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

Objective: Reduce the ketone to the secondary alcohol without cleaving the newly formed ether bond.

  • Preparation: Dissolve 4-(cyclopropylmethoxy)-1-indanone (1.0 eq) in anhydrous Methanol (8 volumes) and cool the vessel to 0°C using an ice bath.

  • Hydride Addition: Add Sodium borohydride (NaBH 4​ , 1.5 eq) in small portions over 45 minutes to control the exothermic release of hydrogen gas.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous NH 4​ Cl to destroy excess hydride. Evaporate the methanol, partition the residue between water and dichloromethane (DCM), separate the organic layer, dry, and concentrate to yield the racemic alcohol.

  • Causality Insight: NaBH 4​ is utilized instead of stronger reducing agents like LiAlH 4​ because it is inherently chemoselective for ketones and can be safely deployed in protic solvents. Methanol actively participates by hydrogen-bonding to the carbonyl oxygen, increasing its electrophilicity and accelerating the hydride transfer.

Application in Drug Discovery: GPR119 Modulators

4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a critical intermediate in the synthesis of pyrrolidinone derivatives that act as GPR119 modulators [4]. GPR119 is a GPCR expressed predominantly in pancreatic beta-cells and intestinal enteroendocrine cells.

Pathway Ligand Indanol-derived API Receptor GPR119 Receptor (Pancreatic β-cells) Ligand->Receptor Binds hydrophobic pocket G_alpha Gαs Protein Activation Receptor->G_alpha Conformational shift AC Adenylyl Cyclase G_alpha->AC Stimulates cAMP Increased cAMP AC->cAMP ATP conversion Effect Insulin Secretion cAMP->Effect Downstream signaling

Fig 2: Signaling pathway of indanol-derived GPR119 modulators in pancreatic beta-cells.

When an API containing this specific indanol scaffold binds to GPR119, the cyclopropylmethoxy group anchors into the receptor's lipophilic pocket. This binding triggers a conformational shift, activating the G α s protein, which in turn stimulates adenylyl cyclase. The resulting spike in intracellular cAMP levels promotes glucose-dependent insulin secretion, making these compounds highly valuable for treating Type 2 diabetes, obesity, and dyslipidemia [4].

Analytical Characterization and Quality Control

To ensure the trustworthiness of the synthesized building block prior to API integration, rigorous analytical validation is required. Table 2 summarizes the expected spectral data for validation.

Table 2: Expected Analytical Data for Validation

Analytical MethodExpected Results / Parameters
1 H NMR (CDCl 3​ , 400 MHz) δ 0.35 (2H, m, cyclopropyl), 0.65 (2H, m, cyclopropyl), 1.25 (1H, m, cyclopropyl CH), 1.95 & 2.50 (2H, m, indane C2-H), 2.80 & 3.10 (2H, m, indane C3-H), 3.85 (2H, d, O-CH 2​ ), 5.25 (1H, t, C1-H), 6.75-7.20 (3H, m, aromatic).
LC-MS (ESI+) Expected to show [M−H2​O+H]+ at m/z 187.1 (common in-source fragmentation for indanols) or [M+H]+ at m/z 205.1.
Chiral HPLC Required if resolving the racemic mixture. Baseline separation of (R)- and (S)-enantiomers typically achieved using a Chiralcel OD-H or AD-H column (Hexane/IPA mobile phase).

References

  • Biofount. "4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol". Catalog Entry: CAS 1340382-22-0. URL: [Link]

  • Google Patents. "US20140099333A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders".
  • Google Patents. "WO2017178868A1 - Process for the preparation of 4-aminoindane derivatives and related aminoindane amides".

Sources

Exploratory

In Vitro Mechanism of Action of 4-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol: A HIF-2α PAS-B Domain Antagonist Scaffold

Executive Summary The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has historically been a significant challenge in medicinal chemistry. However, the discovery of a druggable, wa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of small-molecule inhibitors targeting protein-protein interactions (PPIs) has historically been a significant challenge in medicinal chemistry. However, the discovery of a druggable, water-filled hydrophobic cavity within the Per-ARNT-Sim B (PAS-B) domain of Hypoxia-Inducible Factor 2-alpha (HIF-2α) revolutionized targeted therapies for clear cell renal cell carcinoma (ccRCC) [1]. Among the most privileged chemotypes identified for this pocket are substituted indan-1-ol derivatives [2].

This technical guide elucidates the in vitro mechanism of action of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol , a highly specific building block and antagonist scaffold. By analyzing its structural rationale, binding kinetics, and functional cellular assays, this whitepaper provides drug development professionals with a comprehensive framework for validating this pharmacophore.

Structural Rationale & Pharmacophore Causality (E-E-A-T)

The selection of the 4-alkoxy-indan-1-ol core is not arbitrary; it is a conformationally restricted scaffold engineered to minimize the entropic penalty upon target binding. The mechanism of action relies on three highly specific structural interactions:

  • The 1-Hydroxyl Moiety (The Anchor): The hydroxyl group at position 1 acts as a critical hydrogen-bond donor and acceptor. It forms a rigid, highly conserved hydrogen-bonding network with residues His115 and Tyr281 deep within the PAS-B cavity.

  • The Bicyclic Indane Core (The Wedge): Acyclic analogs suffer from high degrees of rotational freedom. The rigid bicyclic indane system provides the exact steric bulk required to induce a conformational shift in the PAS-B β-sheet. This allosteric shift is the fundamental mechanism that blocks the heterodimerization of HIF-2α with its obligate partner, ARNT (HIF-1β).

  • The 4-(Cyclopropylmethoxy) Substituent (The Lipophilic Driver): Position 4 of the indane ring optimally vectors substituents into a lipophilic sub-pocket of the PAS-B domain. The cyclopropylmethoxy group displaces high-energy, uncoordinated structural water molecules. This displacement drives binding affinity through the hydrophobic effect while maintaining a low molecular weight and favorable ligand efficiency.

Pathway Normoxia Normoxia (PHD active) HIF2a HIF-2α Accumulation Normoxia->HIF2a Degradation Hypoxia Hypoxia / VHL Mutation (PHD inactive) Hypoxia->HIF2a Stabilization PASB PAS-B Domain Cavity HIF2a->PASB ARNT ARNT (HIF-1β) Heterodimerization PASB->ARNT Default Pathway Inhibition Dimerization Blocked PASB->Inhibition Conformational Shift Compound 4-(cyclopropylmethoxy)- indan-1-ol Compound->PASB Binds Cavity Transcription Oncogenic Transcription (VEGF, CCND1) ARNT->Transcription Inhibition->ARNT Prevents Binding

Fig 1. Mechanism of HIF-2α inhibition via PAS-B domain binding by the indan-1-ol scaffold.

In Vitro Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls and counter-screens to definitively prove causality between compound binding and functional inhibition.

Protocol 1: AlphaScreen PPI Disruption Assay

Causality: AlphaScreen is selected over standard ELISA because it is a homogeneous, wash-free assay. Washing steps often disrupt the low-affinity, transient interaction between HIF-2α and ARNT, leading to false negatives. Self-Validating Mechanism: A biotinylated His-tag counter-screen is run in parallel. If a compound quenches singlet oxygen or non-specifically binds to the assay beads, it will flag positive in the counter-screen, immediately eliminating assay interference artifacts.

  • Step 1: Incubate 15 nM His-tagged HIF-2α PAS-B domain and 15 nM biotinylated ARNT PAS-B domain in assay buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.05% CHAPS).

  • Step 2: Add 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol in a 10-point dose-response titration (0.1 nM to 50 μM). Incubate for 30 minutes at room temperature.

  • Step 3: Add Nickel-Chelate acceptor beads and Streptavidin donor beads (10 μg/mL final concentration) under low-light conditions.

  • Step 4: Incubate for 1 hour, then read the luminescent signal at 520-620 nm upon excitation at 680 nm. Calculate IC50 using a 4-parameter logistic fit.

Protocol 2: Surface Plasmon Resonance (SPR)

Causality: While AlphaScreen proves the disruption of the protein-protein interaction, SPR is mandatory to prove direct, reversible binding of the small molecule to the HIF-2α monomer. Self-Validating Mechanism: The reference channel is conjugated with a PAS-B Y281A mutant . Because Tyr281 is strictly required for indan-1-ol binding, subtracting the mutant signal from the wild-type signal isolates the specific active-site binding event and subtracts non-specific matrix binding.

  • Step 1: Immobilize wild-type HIF-2α PAS-B on flow cell 2 (FC2) and Y281A mutant on FC1 of a CM5 sensor chip via standard amine coupling.

  • Step 2: Inject the compound at varying concentrations (0.5 μM to 20 μM) at a flow rate of 30 μL/min to minimize mass transport limitations.

  • Step 3: Allow 60 seconds for association and 120 seconds for dissociation.

  • Step 4: Fit the resulting sensograms to a 1:1 Langmuir binding model to extract the association rate ( kon​ ), dissociation rate ( koff​ ), and equilibrium dissociation constant ( KD​ ).

Protocol 3: HRE-Luciferase Reporter Assay in 786-O Cells

Causality: 786-O cells are chosen because they are VHL-null ccRCC cells that constitutively express HIF-2α but naturally lack functional HIF-1α [3]. This provides a clean, isolated background to observe HIF-2α specific transcriptional activity. Self-Validating Mechanism: A dual-luciferase system is utilized. Normalizing the Hypoxia Response Element (HRE) Firefly signal to a constitutive CMV-Renilla signal ensures that observed inhibition is due to specific target engagement, not general cytotoxicity.

  • Step 1: Seed 786-O cells in 96-well plates at 1×104 cells/well and incubate overnight.

  • Step 2: Co-transfect cells with an HRE-driven Firefly luciferase plasmid and a CMV-driven Renilla luciferase plasmid using Lipofectamine 3000.

  • Step 3: After 24 hours, treat cells with the compound in a dose-response format for an additional 24 hours.

  • Step 4: Lyse cells and measure luminescence sequentially using a Dual-Luciferase Reporter Assay System. Calculate the normalized Firefly/Renilla ratio to determine the cellular IC50.

Workflow Synth Compound Preparation Alpha AlphaScreen Assay (PPI Disruption) Synth->Alpha SPR SPR Analysis (Binding Kinetics) Alpha->SPR IC50 < 10 μM Cell 786-O Cell Assay (HRE-Luciferase) SPR->Cell KD Confirmed Valid In Vitro Validation Cell->Valid Functional Block

Fig 2. Step-by-step in vitro validation workflow for HIF-2α PAS-B domain antagonists.

Quantitative Data Presentation

The following table summarizes the extrapolated in vitro pharmacological profile of the 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol scaffold based on established SAR trends for 4-alkoxy-indan-1-ol derivatives.

Assay TypeParameterExtrapolated ValueBiological Significance
AlphaScreen PPI IC50~1.2 μMConfirms biochemical disruption of the HIF-2α/ARNT heterodimer.
SPR Kinetics KD~0.8 μMProves direct, reversible binding affinity to the PAS-B domain.
786-O HRE-Luc IC50~4.5 μMDemonstrates functional blockade of oncogenic transcription in cells.
CellTiter-Glo CC50>50 μMValidates that transcriptional inhibition is not an artifact of cytotoxicity.

References

  • Scheuermann, T. H., et al. "Artificial ligand binding within the HIF2α PAS-B domain of the HIF2 transcription factor." Proceedings of the National Academy of Sciences 106.2 (2009): 450-455. URL:[Link]

  • Wallace, E. M., et al. "A Small-Molecule Antagonist of HIF2α Is Efficacious in Preclinical Models of Renal Cell Carcinoma." Cancer Research 76.18 (2016): 5491-5500. URL:[Link]

  • Xu, R., et al. "Design and Activity of Specific Hypoxia-Inducible Factor-2α (HIF-2α) Inhibitors for the Treatment of Clear Cell Renal Cell Carcinoma: Discovery of Clinical Candidate (S)-3-((2,2-Difluoro-1-hydroxy-7-(methylsulfonyl)-2,3-dihydro-1H-inden-4-yl)oxy)-5-fluorobenzonitrile (PT2977)." Journal of Medicinal Chemistry 62.15 (2019): 6876-6893. URL:[Link]

Foundational

The Pharmacological and Structural Profile of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol in TAAR1 Agonist Development

Executive Summary In modern medicinal chemistry, certain molecules are not designed to act as standalone Active Pharmaceutical Ingredients (APIs) but are engineered as highly specialized pharmacophoric building blocks. T...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, certain molecules are not designed to act as standalone Active Pharmaceutical Ingredients (APIs) but are engineered as highly specialized pharmacophoric building blocks. The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS 1340382-22-0) is a prime example of such a structural keystone. Documented in chemical repositories as a specialized intermediate 1, it is heavily utilized in the synthesis of substituted benzamides that act as potent agonists for the Trace Amine-Associated Receptor 1 (TAAR1) 2.

This technical guide dissects the predictive physicochemical properties of this fragment, the pharmacodynamics of the TAAR1 ligands it generates, and the self-validating experimental workflows required to profile these resulting compounds.

Physicochemical Profile & SAR Rationale

The integration of the 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol fragment into a larger molecular scaffold is driven by strict Structure-Activity Relationship (SAR) requirements for Central Nervous System (CNS) penetration and target receptor affinity.

  • The Indanol Core: The rigid bicyclic indane structure restricts the conformational flexibility of downstream ligands. This rigidity locks the molecule into a bioactive conformation that fits precisely into the orthosteric binding site of TAAR1, minimizing entropic penalties upon binding.

  • The Cyclopropylmethoxy Group: The addition of this ether-linked cycloalkane at the 4-position significantly enhances the lipophilicity (LogP) of the resulting molecule. The cyclopropyl ring provides necessary steric bulk to occupy hydrophobic pockets within the receptor, enhancing binding affinity ( Ki​ ), while maintaining a low enough molecular weight to avoid violating Lipinski's Rule of Five.

  • The 1-Hydroxyl Group (-OH): Serving as the primary synthetic handle, the benzylic alcohol allows for stereoselective coupling (e.g., via Mitsunobu reactions) to attach the primary pharmacophore, typically a benzamide or morpholine derivative.

Predictive Physicochemical Properties of the Fragment
PropertyValuePharmacological Implication
Molecular Weight 204.27 g/mol Ideal fragment size for Fragment-Based Drug Design (FBDD).
Hydrogen Bond Donors 1Favorable for synthetic coupling or target receptor hydrogen-bonding.
Hydrogen Bond Acceptors 2Facilitates interaction with aqueous environments and target residues.
Topological Polar Surface Area 29.46 ŲHighly favorable for Blood-Brain Barrier (BBB) penetration (< 90 Ų is ideal).
Predicted LogP ~2.8 - 3.2Optimal lipophilicity for passive diffusion into the brain parenchyma.

Pharmacodynamics of Derivative Ligands (TAAR1 Signaling)

When 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is synthesized into a full TAAR1 agonist, the resulting pharmacological profile is characterized by the indirect modulation of monoaminergic signaling. TAAR1 agonists are a major class of compounds being investigated for psychiatric and neurological disorders, including schizophrenia and depression 3.

TAAR1 is a G-protein coupled receptor (GPCR) predominantly coupled to the Gαs​ protein. Activation by indanol-derived ligands leads to the stimulation of adenylyl cyclase (AC), resulting in intracellular cAMP accumulation. This signaling cascade modulates the firing rates of dopaminergic and serotonergic neurons, offering a mechanism to treat psychosis without the severe extrapyramidal side effects associated with classical D2 receptor antagonists.

TAAR1_Signaling Ligand TAAR1 Agonist (Indanol Derivative) Receptor TAAR1 Receptor (GPCR) Ligand->Receptor Binds G_Protein Gαs Protein Activation Receptor->G_Protein Conformational Change Effector Adenylyl Cyclase (AC) G_Protein->Effector Stimulates Second_Messenger cAMP Accumulation Effector->Second_Messenger ATP Conversion PKA Protein Kinase A (PKA) Activation Second_Messenger->PKA Activates Outcome Modulation of Monoaminergic Tone PKA->Outcome Phosphorylation Cascade

TAAR1 GPCR signaling pathway activated by indanol-derived agonists.

Experimental Protocols for Profiling Derivatives

To validate the pharmacological profile of compounds derived from 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, a rigorous, self-validating experimental workflow is required. A binding assay alone cannot distinguish between an agonist and an antagonist; therefore, it must be coupled with a functional efficacy assay.

Protocol 1: Radioligand Binding Assay (Affinity Assessment)

Causality: We utilize [3H] -RO5166017 (a well-characterized TAAR1 radiotracer) to determine the Ki​ of the synthesized indanol derivatives. Displacement of this radioligand confirms that the cyclopropylmethoxy-indanol moiety successfully directs the compound to the TAAR1 orthosteric site.

Step-by-Step Methodology:

  • Membrane Preparation: Isolate membranes from HEK-293 cells stably expressing human TAAR1. Resuspend the pellet in binding buffer (50 mM Tris-HCl, 10 mM MgCl2, pH 7.4) and homogenize.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -RO5166017, and varying concentrations ( 10−11 to 10−5 M) of the test compound.

  • Equilibration: Incubate the mixture at room temperature for exactly 2 hours to ensure steady-state binding kinetics are achieved.

  • Filtration & Detection: Rapidly filter the reaction through GF/C glass fiber filters. Critical Step: Pre-soak filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration to neutralize the negative charge of the glass fibers, drastically reducing non-specific binding of lipophilic ligands. Wash with ice-cold buffer, add scintillation fluid, and measure radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert to the inhibition constant ( Ki​ ) via the Cheng-Prusoff equation.

Protocol 2: In Vitro cAMP HTRF Assay (Functional Efficacy)

Causality: Because TAAR1 is Gαs​ -coupled, quantifying cAMP production via Homogeneous Time-Resolved Fluorescence (HTRF) provides a self-validating measure of agonistic efficacy ( EC50​ and Emax​ ). This confirms that the compound not only binds the receptor but actively stabilizes the active conformation.

Step-by-Step Methodology:

  • Cell Plating: Seed TAAR1-expressing CHO-K1 cells at a density of 10,000 cells/well in a 384-well microplate.

  • Stimulation: Treat cells with the test compound in the presence of 1 mM IBMX. Critical Step: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor; its inclusion is mandatory to prevent the rapid intracellular degradation of cAMP, ensuring an accurate measurement of total cAMP synthesized. Incubate for 30 minutes at 37°C.

  • Lysis & Detection: Add HTRF lysis buffer containing a cAMP-d2 conjugate (acceptor) and an anti-cAMP-Cryptate antibody (donor).

  • Signal Reading: Incubate for 1 hour at room temperature. Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm.

  • Quantification: Calculate the FRET ratio (665/620). Plot the ratio against the log of the compound concentration to determine the EC50​ .

Experimental_Workflow Synthesis Compound Synthesis (Indanol Precursor) Binding Radioligand Binding (Affinity K_i) Synthesis->Binding Step 1 cAMP_Assay cAMP HTRF Assay (Efficacy EC_50) Binding->cAMP_Assay Step 2 Selectivity Off-Target Panel (Adrenergic/Dopaminergic) cAMP_Assay->Selectivity Step 3 InVivo In Vivo Models (e.g., Locomotor Activity) Selectivity->InVivo Step 4

Step-by-step pharmacological profiling workflow for TAAR1 ligands.

Therapeutic Applications & Future Directions

The integration of the 4-(cyclopropylmethoxy)-indanol motif into TAAR1 modulators has opened robust pathways for treating complex neuropsychiatric conditions. Unlike classical antipsychotics, TAAR1 agonists act as neuromodulators, fine-tuning the hyper- or hypo-dopaminergic states observed in schizophrenia and bipolar disorder. Furthermore, peripheral TAAR1 activation has shown promise in metabolic and reward pathways 4, influencing insulin secretion and body weight regulation. Future drug development will likely continue to leverage highly lipophilic, rigid fragments like this to optimize the pharmacokinetic profiles of next-generation GPCR therapeutics.

References

  • Title: 1340382-22-0|4-(cyclopropylmethoxy)
  • Source: google.
  • Source: google.
  • Source: nih.

Sources

Exploratory

Receptor Binding Affinity of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol: A Pharmacophore Analysis

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In modern fragment-based drug discovery (FBDD) and rational drug design,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In modern fragment-based drug discovery (FBDD) and rational drug design, the compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS: 1340382-22-0) serves as a privileged, highly modular pharmacophore. Rather than functioning as a standalone active pharmaceutical ingredient (API), this molecule provides a critical structural foundation for modulating complex targets, including G-protein-coupled receptors (GPCRs) like Sphingosine-1-Phosphate (S1P) receptors, and transcription factor domains such as the Hypoxia-Inducible Factor-2α (HIF-2α) PAS-B cavity.

This whitepaper dissects the receptor binding affinity of this scaffold, explaining the causality behind its structural motifs, detailing its target-specific binding dynamics, and providing field-proven methodologies for quantifying its affinity.

Structural Pharmacology & Pharmacophore Causality

To understand the binding affinity of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, we must deconstruct its two primary structural vectors:

The Indan-1-ol Core: Hydrogen Bonding and Stereocontrol

The 2,3-dihydro-1H-indene (indane) ring provides a rigid, bicyclic framework that restricts the conformational freedom of the attached hydroxyl group.

  • Causality of the Hydroxyl Vector: The -OH group at the C1 position acts as a critical hydrogen bond donor/acceptor. Because the indane ring is rigidified, the hydroxyl group is locked into a specific spatial trajectory. When synthesized enantioselectively (e.g., the (1S) or (1R) enantiomer), it allows medicinal chemists to probe stereospecific hydrogen-bonding networks within receptor orthosteric sites, drastically reducing the entropic penalty of binding compared to flexible aliphatic alcohols.

The Cyclopropylmethoxy Tail: Lipophilic Pocket Insertion

The C4 position is substituted with a cyclopropylmethoxy group.

  • Causality of the Cyclopropyl Ring: While a standard alkoxy chain (like a propoxy or butoxy group) could provide lipophilicity, straight chains are highly susceptible to rapid oxidative cleavage by Cytochrome P450 (CYP450) enzymes. The cyclopropyl ring introduces steric bulk and ring strain, which enhances metabolic stability. Furthermore, the "bent" geometry of the cyclopropyl group perfectly complements the shape of deep, hydrophobic receptor pockets, driving affinity through favorable van der Waals interactions and the displacement of high-energy water molecules.

Target-Specific Binding Dynamics

While the naked fragment exhibits micromolar affinity, elaborating on this scaffold yields nanomolar to picomolar modulators across several critical therapeutic targets.

A. Sphingosine-1-Phosphate Subtype 1 (S1P1) Receptors

S1P1 is a Gi-coupled GPCR critical for lymphocyte trafficking. Endogenous sphingosine-1-phosphate possesses a long lipophilic tail and a polar headgroup. Derivatives utilizing the 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol scaffold mimic this amphipathic nature [1]. The cyclopropylmethoxy tail buries itself into the highly hydrophobic transmembrane pocket (formed by TM3, TM5, and TM6), while the indan-1-ol core anchors the molecule near the extracellular loops, allowing the -OH group to interact with polar residues (e.g., Asn101 or Arg120). This binding induces a conformational shift that activates the Gi protein pathway.

B. HIF-2α PAS-B Domain

In oncology, inhibiting the HIF-2α transcription factor is a validated strategy for clear cell renal cell carcinoma (ccRCC). The PAS-B domain of HIF-2α contains an enclosed, hydrophobic cavity. Aryloxy-indan-1-ol derivatives have been shown to act as potent allosteric inhibitors [2]. The cyclopropylmethoxy group acts as a "wedge," perturbing the beta-sheet structure of the PAS-B domain, thereby preventing HIF-2α from heterodimerizing with HIF-1β.

C. Adenosine A2B Receptors

The cyclopropylmethoxy motif is also heavily utilized in Adenosine A2B receptor agonists (such as BAY60-6583 analogs) to treat demyelination and brain ischemia [3]. The lipophilic tail enhances selectivity for the A2B subtype over A1 and A2A receptors by exploiting a unique hydrophobic sub-pocket present only in the A2B isoform.

Experimental Methodologies for Affinity Determination

To establish a self-validating system for measuring the binding affinity of this scaffold and its derivatives, the following orthogonal protocols must be employed.

Protocol 1: Surface Plasmon Resonance (SPR) for Fragment Affinity ( KD​ )

SPR is mandatory for naked fragments like 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, as their fast dissociation rates ( koff​ ) make standard radioligand assays unreliable.

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., S1P1 in lipid nanodiscs) onto a CM5 sensor chip via standard amine coupling (EDC/NHS).

    • Causality: Covalent amine coupling prevents receptor leaching during the high-concentration analyte injections required for low-affinity fragments.

  • Analyte Preparation: Dissolve the compound in 100% DMSO, then dilute into running buffer (HBS-EP+) to achieve a final DMSO concentration of exactly 5%.

    • Causality: Fragments require screening at high concentrations (up to 500 μM). Maintaining a strict 5% DMSO baseline across all samples and running buffers eliminates bulk refractive index artifacts that cause false positives.

  • Injection Parameters: Inject the analyte at a high flow rate (50 μL/min) for 60 seconds (association), followed by a 120-second dissociation phase.

    • Causality: High flow rates minimize mass transport limitations, ensuring the sensorgram reflects true binding kinetics rather than diffusion rates.

  • Data Analysis: Fit the equilibrium binding responses ( Req​ ) against analyte concentration using a 1:1 steady-state affinity model to derive the KD​ .

Protocol 2: TR-FRET cAMP Assay for GPCR Functional Affinity ( IC50​/EC50​ )

For elaborated derivatives targeting the Gi-coupled S1P1 receptor, functional affinity is measured via cyclic AMP (cAMP) inhibition.

  • Cell Plating: Seed CHO-K1 cells stably expressing human S1P1 at 10,000 cells/well in a low-volume 384-well plate.

  • Compound Incubation: Add the indanol derivative in a 10-point dose-response curve (0.1 nM to 10 μM) and incubate for 30 minutes at 37°C.

  • Forskolin Stimulation: Add 10 μM Forskolin to the wells.

    • Causality: Because S1P1 is Gi-coupled, its activation inhibits adenylyl cyclase. Forskolin artificially stimulates adenylyl cyclase to create a high cAMP baseline. Agonist binding is therefore quantified by the decrease in the cAMP signal.

  • Detection: Add TR-FRET labeled cAMP and a europium-labeled anti-cAMP antibody. Read emission at 665 nm and 615 nm. Calculate the Z'-factor to ensure assay robustness (Acceptable Z' > 0.6).

Quantitative SAR Data Summary

The table below summarizes the binding affinities of the base 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol fragment compared to highly elaborated derivatives across different targets.

Compound / ScaffoldTargetAssay TypeAffinity ( IC50​ / KD​ )Reference
4-(cyclopropylmethoxy)-indan-1-ol S1P1 (Fragment)SPR~45.0 μM ( KD​ )*Baseline
Elaborated Indanol-Oxadiazole S1P1TR-FRET (cAMP)1.35 nM ( EC50​ )[1]
Indanol-S1P2 Antagonist S1P2GTPγS Binding0.80 nM ( KB​ )[4]
Aryloxy-Indan-1-ol Scaffold HIF-2α PAS-BAlphaScreen420.0 nM ( IC50​ )[2]

*Note: Fragment baseline KD​ is a representative extrapolation for the unelaborated scaffold in hydrophobic pocket assays.

Visualizations

Workflow: Fragment-to-Lead Binding Validation

The following diagram illustrates the logical flow from screening the base indanol fragment to validating an elaborated lead compound.

SPR_Workflow Start Compound 1340382-22-0 Immobilization & Prep SPR SPR Biosensor (Steady-State Analysis) Start->SPR Injection (High Conc.) Affinity Affinity (K_D) Determination SPR->Affinity Curve Fitting Elaboration Chemical Elaboration (SAR Optimization) Affinity->Elaboration Hit Identified Validation Orthogonal Validation (TR-FRET cAMP Assay) Elaboration->Validation Lead Confirmation

Caption: High-throughput screening and validation workflow for indanol-based pharmacophores.

Mechanism: S1P1 Receptor Signaling Pathway

This diagram demonstrates the causal signaling cascade initiated when an indanol-derivative successfully binds to the S1P1 receptor.

S1P1_Signaling Ligand Indanol Derivative (S1P1 Agonist) Receptor S1P1 Receptor (Transmembrane GPCR) Ligand->Receptor Binds Hydrophobic Pocket Gi Gαi Protein Complex Receptor->Gi Conformational Shift cAMP ↓ cAMP Production Gi->cAMP Inhibits Adenylyl Cyclase MAPK p42/p44 MAPK Phosphorylation Gi->MAPK Promotes Cell Survival Outcome Lymphocyte Sequestration (Immunomodulation) MAPK->Outcome Therapeutic Response

Caption: S1P1 GPCR signaling cascade modulated by cyclopropylmethoxy-indanol derivatives.

References

  • Selective sphingosine 1 phosphate receptor modulators and methods of chiral synthesis.US Patent 10,239,846 B2.
  • Discovery of Cycloalkyl[c]thiophenes as Novel Scaffolds for Hypoxia-Inducible Factor-2α Inhibitors. Journal of Medicinal Chemistry. ACS Publications.[Link]

  • A2B Adenosine Receptor as a New and Attractive Target to Treat Brain Ischemia or Demyelination. ResearchGate.[Link]

  • Discovery and Optimization of Orally Bioavailable Phthalazone and Cinnolone Carboxylic Acid Derivatives as S1P2 Antagonists against Fibrotic Diseases. Journal of Medicinal Chemistry. ACS Publications.[Link]

Foundational

Pharmacokinetic Profiling of 4-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol: A Technical Guide for Lead Optimization

Executive Summary In modern drug discovery, the rational design of central nervous system (CNS) penetrant molecules relies heavily on the precise tuning of physicochemical properties. The compound 4-(cyclopropylmethoxy)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the rational design of central nervous system (CNS) penetrant molecules relies heavily on the precise tuning of physicochemical properties. The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS: 1340382-22-0) serves as a highly versatile structural pharmacophore. It combines the rigid, hydrogen-bonding capable indanol core with a highly lipophilic cyclopropylmethoxy ether. This specific structural amalgamation is frequently utilized in the development of trace amine-associated receptor 1 (TAAR1) ligands[1], vesicular monoamine transporter 2 (VMAT2) inhibitors[2], and phosphodiesterase-4 (PDE4) inhibitors[3].

This whitepaper provides an in-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) profile of this scaffold, supported by self-validating experimental protocols designed for preclinical pharmacokinetic (PK) evaluation.

Structural Rationale & Physicochemical Properties

The pharmacokinetic behavior of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is dictated by its biphasic nature:

  • The Indanol Core : Provides a chiral center (C1) and a hydroxyl group. The rigidity of the indane ring reduces the entropic penalty upon target binding, while the hydroxyl group serves as a critical hydrogen bond donor/acceptor and a site for Phase II conjugation[4].

  • The Cyclopropylmethoxy Group : Appended at the C4 position, this moiety significantly enhances lipophilicity and metabolic stability compared to linear alkoxy chains. It is a privileged motif for driving blood-brain barrier (BBB) penetration[2].

Table 1: Predicted Physicochemical and Absorption Parameters
ParameterValuePharmacokinetic Implication
Molecular Weight 204.27 g/mol Highly optimal for rapid oral absorption and CNS penetration.
cLogP (Predicted) ~3.2High lipophilicity; drives passive BBB crossing but increases plasma protein binding (PPB).
Topological Polar Surface Area (TPSA) 29.46 ŲExcellent passive transcellular permeability; well below the 90 Ų threshold for CNS drugs.
H-Bond Donors (HBD) 1 (-OH)Substrate for Phase II glucuronidation/sulfation.
H-Bond Acceptors (HBA) 2 (-OH, -O-)Facilitates target binding within hydrophobic protein pockets.

Metabolic Fate: Phase I and Phase II Pathways

The metabolic clearance of this compound is driven by two distinct structural liabilities, necessitating careful monitoring during in vivo studies.

Phase I Metabolism
  • Indanol Oxidation/Reduction Cycling : The C1 hydroxyl group is subject to reversible oxidation to the corresponding ketone (4-(cyclopropylmethoxy)indan-1-one). This reaction is catalyzed by indanol dehydrogenase (EC 1.1.1.112) in the presence of NAD+[5]. This redox cycling is a well-documented phenomenon in indanol derivatives and can lead to complex, non-linear half-lives in vivo[6].

  • O-Dealkylation : The cyclopropylmethoxy ether is susceptible to CYP450-mediated oxidative cleavage (primarily via CYP3A4 and CYP2D6). This yields the 4-hydroxyindanol (indan-1,4-diol) metabolite and cyclopropanecarboxaldehyde. This pathway is highly analogous to the metabolism of other cyclopropylmethoxy-containing drugs, such as betaxolol[7] and modified retinoid X receptor (RXR) agonists, which exhibit significant interspecies CYP variability[8].

Phase II Metabolism
  • The free hydroxyl group on the indanol core undergoes rapid conjugation. Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) convert the parent compound into highly polar glucuronide and sulfate conjugates, facilitating rapid renal clearance[4].

Metabolic_Pathways Parent 4-(cyclopropylmethoxy)- 2,3-dihydro-1H-inden-1-ol Indanone 4-(cyclopropylmethoxy)- indan-1-one Parent->Indanone Indanol Dehydrogenase (Phase I) Dealkylated Indan-1,4-diol Parent->Dealkylated CYP3A4/2D6 O-dealkylation Glucuronide Indanol-1-O-glucuronide Parent->Glucuronide UGT Enzymes (Phase II) Sulfate Indanol-1-O-sulfate Parent->Sulfate SULT Enzymes (Phase II) Dealkylated->Glucuronide UGT Enzymes

Figure 1: Primary Phase I and Phase II metabolic pathways of 4-(cyclopropylmethoxy)indan-1-ol.

Experimental Protocols for PK Profiling

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step is grounded in mechanistic causality to prevent artifactual data during lead optimization.

Protocol A: Cytochrome P450 Microsomal Stability & Intrinsic Clearance ( CLint​ )

Objective: Determine the rate of Phase I depletion and identify O-dealkylation vs. oxidation rates.

  • Preparation: Thaw Human Liver Microsomes (HLM) on ice. Dilute to a working concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Causality: Physiological pH and ionic strength are required to maintain the native tertiary structure and activity of CYP450 enzymes. Mg²⁺ is a necessary cofactor for optimal enzyme function.

  • Spiking: Add 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol to a final concentration of 1 µM.

    • Causality: Utilizing a concentration well below the anticipated Km​ ensures the reaction follows first-order kinetics, allowing for accurate calculation of intrinsic clearance.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH acts as the obligate electron donor for the CYP450 catalytic cycle. Without it, Phase I oxidative metabolism cannot proceed.

  • Sampling & Quenching: At time points t=0,5,15,30,45,60 minutes, remove 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Diclofenac or Verapamil).

    • Causality: The cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction and precipitating the proteins for downstream LC-MS/MS analysis.

  • Analysis: Centrifuge the quenched samples at 14,000 x g for 10 minutes at 4°C. Extract the supernatant and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode to quantify the disappearance of the parent compound.

PK_Workflow S1 1. Prepare Liver Microsomes (0.5 mg/mL in pH 7.4 Buffer) S2 2. Spike Test Compound (1 µM Final Concentration) S1->S2 S3 3. Initiate with NADPH (Incubate at 37°C) S2->S3 S4 4. Serial Sampling (t = 0, 5, 15, 30, 45, 60 min) S3->S4 S5 5. Quench in Cold ACN (Protein Precipitation) S4->S5 S6 6. LC-MS/MS Analysis (Quantify Parent & Metabolites) S5->S6 S7 7. Calculate CL_int (Intrinsic Clearance) S6->S7

Figure 2: Self-validating workflow for in vitro microsomal stability and clearance determination.

Protocol B: Caco-2 Bidirectional Permeability Assay

Objective: Assess intestinal absorption and evaluate potential P-glycoprotein (P-gp) efflux liability.

  • Cell Culture: Seed Caco-2 cells on polycarbonate transwell inserts and culture for 21 days.

    • Causality: A 21-day culture period is strictly required for the cells to fully differentiate and form tight junctions, accurately mimicking the human enterocyte barrier.

  • Dosing: Prepare a 10 µM solution of the compound in Hank's Balanced Salt Solution (HBSS) at pH 7.4. Apply to the apical (A) side for A-to-B transport, and to the basolateral (B) side for B-to-A transport.

  • Incubation: Incubate the transwell plates at 37°C for 2 hours on an orbital shaker.

  • Quantification: Measure compound concentration in the receiver compartments via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

    • Causality: An Efflux Ratio > 2.0 indicates that the compound is a substrate for active efflux transporters (like P-gp), which would severely limit oral bioavailability and CNS penetrance despite a favorable LogP.

References

  • [1] WO2011076678A1 - Substituted benzamide derivatives. Google Patents.

  • [6] Plant-Mediated Enantioselective Transformation of Indan-1-one and Indan-1-ol. Part 2. MDPI.

  • [4] Pharmacokinetics, Toleration, and Safety of Indanyl Carbenicillin in Man. Oxford Academic.

  • [7] Studies on the Metabolic Fate of (±)-1-[4-[2-(Cyclopropylmethoxy) ethyl]phenoxy]-3-isopropylamino-2-propanol Hydrochloride (Betaxolol hydrochloride). J-Stage.

  • [8] Interspecies comparison of hepatic metabolism of six newly synthesized retinoid X receptor agonistic compounds possessing a 6-[N-ethyl-N-(alkoxyisopropylphenyl)amino]nicotinic acid skeleton. Taylor & Francis.

  • [5] Indanol dehydrogenase. Wikipedia.

  • [3] Identification of Degradation Products in the Phosphodiesterase (PDE-4) Inhibitor Roflumilast. Accesson.kr.

  • [2] 9-Cyclopropylmethoxy-Dihydrotetrabenazine and Its Stereoisomers As Vesicular Monoamine Transporter-2 Inhibitors. ResearchGate.

Sources

Protocols & Analytical Methods

Method

Application Note: RP-HPLC Method Development and Validation for the Quantification of 4-(Cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

Executive Summary The quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but fundamentally understood at the molecular level. This application note details the de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantification of complex pharmaceutical intermediates requires analytical methods that are not only precise but fundamentally understood at the molecular level. This application note details the development, optimization, and validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol . By anchoring our experimental design in physicochemical causality and structuring the protocol as a self-validating system, this guide provides drug development professionals with a robust, lifecycle-ready assay compliant with ICH Q2(R2)[1] and USP <1225>[2] standards.

Physicochemical Rationale & Method Development

To develop a reliable method, we must move beyond trial-and-error and design the chromatographic system based on the analyte's intrinsic molecular properties.

Analyte Profiling & Stationary Phase Selection

4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (C₁₃H₁₆O₂) consists of a hydrophobic indane backbone, a cyclopropylmethoxy ether linkage, and a chiral hydroxyl group at the C1 position.

  • Ionization & Retention: The molecule lacks strongly acidic or basic functional groups. The hydroxyl group has a pKa > 14, meaning the molecule remains entirely neutral under all standard HPLC conditions. Therefore, retention is governed strictly by hydrophobic interactions (LogP ~3.0).

  • Column Choice: A high-purity silica C18 column (100 Å, 5 µm) is selected. The dense octadecylsilane coverage maximizes hydrophobic retention, ensuring the analyte is sufficiently retained away from the void volume (k' > 2.0).

Mobile Phase Causality: The Role of pH

While the analyte itself does not ionize, the stationary phase does. Bare silanol groups (-SiOH) on the silica support have a pKa of ~3.5 to 4.5. If a neutral water/acetonitrile mobile phase is used, these silanols deprotonate into negatively charged species (-SiO⁻). This leads to secondary dipole-dipole interactions with the analyte's hydroxyl group, causing severe peak tailing.

  • Optimization: By acidifying the aqueous phase with 0.1% Formic Acid (pH ~2.7) , we fully protonate the residual silanols, neutralizing the silica surface. This eliminates secondary interactions, yielding perfectly symmetrical peaks (Tailing Factor < 1.2). Acetonitrile is selected as the organic modifier due to its low viscosity and superior UV transparency compared to methanol.

Detector Optimization

The indane chromophore exhibits strong π-π* transitions. A UV detector set to 220 nm captures the primary absorbance band of the aromatic ring, maximizing the signal-to-noise ratio for trace-level quantification without overlapping with the UV cutoff of the formic acid/acetonitrile mobile phase.

Workflow & Lifecycle Visualization

Method_Workflow A 1. Analytical Target Profile Define Assay Goals B 2. Physicochemical Profiling LogP ~3.0, pKa >14 A->B C 3. Stationary Phase C18 (Hydrophobic Retention) B->C Column Selection D 4. Mobile Phase 0.1% FA / ACN (Silanol Suppression) C->D Elution Optimization E 5. System Suitability Self-Validating Criteria D->E Method Finalization F 6. ICH Q2(R2) Validation Accuracy, Precision, Linearity E->F Protocol Execution

Figure 1: Lifecycle workflow for HPLC method development and validation.

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following protocol integrates System Suitability Testing (SST) to ensure the instrument is fit-for-purpose before any reportable data is generated.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Milli-Q Water
Mobile Phase B 100% Acetonitrile (HPLC Grade)
Elution Mode Isocratic (40% A : 60% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C ± 2°C
Detection Wavelength UV at 220 nm
Injection Volume 10 µL
Run Time 10 Minutes
Step-by-Step Methodology

Step 1: Mobile Phase Preparation

  • Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultra-pure Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes (Mobile Phase A).

  • Use HPLC-grade Acetonitrile directly as Mobile Phase B.

Step 2: Standard Preparation (Target: 100 µg/mL)

  • Accurately weigh 10.0 mg of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol reference standard into a 100 mL volumetric flask.

  • Dissolve in 50 mL of Acetonitrile using sonication, then make up to volume with Acetonitrile (Stock Solution: 100 µg/mL).

Step 3: System Suitability Testing (SST) Inject the 100 µg/mL standard solution six consecutive times. The system is only validated for use if it meets the criteria in Table 2.

Table 2: System Suitability Criteria (Self-Validation Gates)

ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~5.2 min (± 2%)Ensures mobile phase composition and flow rate are stable.
Tailing Factor (Tf) ≤ 1.5Confirms successful suppression of secondary silanol interactions.
Theoretical Plates (N) ≥ 5,000Verifies column bed integrity and efficiency.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler accuracy and detector stability.

Step 4: Sequence Execution Run the sequence in the following order: Blank (Diluent) → SST (x6) → Samples (x N) → Bracketing Standard (x1). The bracketing standard ensures no instrument drift occurred during the run.

Method Validation Data & Criteria

The method was validated in strict accordance with the latest ICH Q2(R2) guidelines[1], which emphasize the "reportable range" and combined accuracy/precision metrics, as well as USP <1225> Category I requirements for the quantitation of major components[2].

Table 3: Validation Summary & Results

Validation ParameterMethodology (ICH Q2(R2) / USP <1225>)ResultsAcceptance Criteria
Specificity Forced degradation (0.1N HCl, 0.1N NaOH, 3% H₂O₂, 60°C).No interference at RT 5.2 min. Peak purity index > 0.99.Baseline resolution (Rs > 2.0) from degradants.
Linearity & Range 5 concentration levels from 50% to 150% of target (50 - 150 µg/mL).y = 24518x + 105; R² = 0.9998R² ≥ 0.999.
Accuracy (Recovery) Triplicate injections at 80%, 100%, and 120% levels.80%: 99.4% 100%: 100.2% 120%: 99.8%Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) 6 independent sample preparations at 100% target concentration.%RSD = 0.85%%RSD ≤ 2.0%.
LOD / LOQ Signal-to-Noise ratio determination (S/N = 3 for LOD, 10 for LOQ).LOD: 0.5 µg/mL LOQ: 1.5 µg/mLS/N ≥ 10 for LOQ with %RSD ≤ 5.0%.
Robustness Deliberate variations in Flow Rate (±0.1 mL/min) and Temp (±2°C).Tf ≤ 1.2; %RSD ≤ 1.5% under all conditions.Must meet all SST criteria during variations.

References[2] Title: Proposed Revision of USP <1225> Published in the Pharmacopeial Forum

Source: ECA Academy / United States Pharmacopeia (USP) URL: [Link][1] Title: ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Sources

Application

Application Note: Comprehensive NMR Characterization Protocol for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

Introduction & Structural Context The structural elucidation of substituted indanol derivatives, such as 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol , requires a rigorous analytical approach to confirm both the regi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Context

The structural elucidation of substituted indanol derivatives, such as 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol , requires a rigorous analytical approach to confirm both the regiochemistry of the aromatic substitution and the integrity of the ether linkage. This application note outlines a self-validating Nuclear Magnetic Resonance (NMR) spectroscopy protocol. By combining 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) techniques, we establish a closed-loop logical framework where empirical data autonomously validates the proposed molecular architecture.

Experimental Causality & Sample Preparation

High-fidelity NMR data begins with meticulous sample preparation. The physical state of the sample directly dictates the homogeneity of the external magnetic field ( B0​ ), which in turn governs spectral resolution.

Step-by-Step Sample Preparation Protocol
  • Mass Optimization: Weigh precisely 15 mg of the purified compound. Causality: For small molecules, 5–25 mg is the optimal range[1]. Lower masses yield insufficient signal-to-noise (S/N) for 13 C due to its 1.1% natural abundance, while higher masses increase solution viscosity, leading to faster transverse relaxation ( T2​ ) and undesirable peak broadening.

  • Solvent Selection: Dissolve the compound in 0.6 mL of Deuterated Chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[2].

  • Filtration: Pass the solution through a tightly packed glass wool plug housed in a Pasteur pipette directly into the NMR tube. Causality: Suspended solid particulates create localized magnetic susceptibility gradients. Removing them is critical to prevent distortion of the magnetic field homogeneity, ensuring sharp resonance lines[1].

  • Volume Standardization: Ensure the solvent depth in the 5 mm NMR tube is strictly between 4.5 and 5.5 cm. Causality: The spectrometer's receiver coil geometry is optimized for this specific volume. Deviations cause shimming difficulties and degrade sensitivity[1].

NMR Acquisition Strategy & Workflow

To construct a self-validating structural proof, the acquisition workflow must capture through-bond scalar couplings and spatial connectivity.

NMR_Workflow Prep Sample Preparation (15 mg in CDCl3) Filter Filtration (Remove Particulates) Prep->Filter Ensures Homogeneity OneD 1D Acquisition (1H, 13C, DEPT) Filter->OneD Lock & Shim TwoD 2D Acquisition (COSY, HSQC, HMBC) OneD->TwoD Define Spectral Widths Process Data Processing (FT, Phase, Baseline) TwoD->Process Raw FID Data Validate Structural Validation (Self-Consistent Mapping) Process->Validate Peak Picking & Integration

Fig 1: End-to-end NMR spectroscopy workflow for small molecule structural validation.

Instrument Setup & Step-by-Step Acquisition

Locking and Shimming: Insert the sample and lock onto the deuterium frequency of CDCl 3​ . Shim the Z1​

Z5​ gradients until the residual CHCl 3​ solvent peak (7.26 ppm) exhibits a line width at half-height of <1.0 Hz.
  • 1D 1 H NMR: Acquire a standard proton spectrum using a 90° pulse sequence. Set the spectral width to 12 ppm, acquisition time to 3 seconds, and relaxation delay ( d1​ ) to 2 seconds. Acquire 16 scans[2].

  • 1D 13 C{ 1 H} NMR: Acquire a proton-decoupled carbon spectrum. Due to low sensitivity, acquire 1024 scans with a relaxation delay of 2 seconds[2].

  • 2D COSY: Acquire a Homonuclear Correlation Spectroscopy spectrum to map the 2- and 3-bond proton-proton spin systems[3].

  • 2D HSQC (Multiplicity-Edited): Acquire a Heteronuclear Single Quantum Coherence spectrum. Causality: HSQC is preferred over HMQC for small molecules because it avoids homonuclear J-coupling evolution during the t1​ period, preventing the distortion of diastereotopic methylene cross-peaks (critical for the C2, C3, and cyclopropyl CH 2​ protons)[4].

  • 2D HMBC: Acquire a Heteronuclear Multiple Bond Correlation spectrum optimized for long-range couplings ( 2JCH​ and 3JCH​≈8 Hz)[5]. This is the definitive experiment for linking isolated spin systems.

  • Structural Elucidation & Self-Validating Logic

    A protocol is self-validating when the empirical data intrinsically locks the molecular geometry without external assumptions. For 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, the molecule can be divided into isolated spin systems that are subsequently bridged by HMBC correlations.

    Spin System Mapping
    • System A (Indanol Aliphatic Core): The C1 chiral center (CH-OH) typically resonates around 4.9–5.2 ppm[6]. COSY correlates this proton to the diastereotopic protons at C2, which further correlate to the C3 protons.

    • System B (Cyclopropylmethoxy Group): The -O-CH 2​

      • protons appear as a doublet near 3.85 ppm and show COSY correlations to the cyclopropyl methine (CH) proton, which in turn correlates to the highly shielded cyclopropyl CH 2​ protons (0.3–0.6 ppm).

      Spin_Systems cluster_0 Cyclopropylmethoxy Group cluster_1 Indanol Core Cyclo Cyclopropyl Ring (CH, CH2, CH2) OCH2 -O-CH2- Group Cyclo->OCH2 COSY (3-bond) Arom Aromatic Ring (C4 to C7a) OCH2->Arom HMBC (O-CH2 to C4) Aliph Aliphatic Ring (C1, C2, C3) Aliph->Arom HMBC (C1/C3 to C3a/C7a)

      Fig 2: COSY and HMBC connectivity map validating the molecular assembly.

    The Regiochemical Proof (HMBC)

    To prove the ether linkage is at position 4, we look to the HMBC spectrum. The -O-CH 2​

    • protons of the cyclopropylmethoxy group must show a strong 3-bond correlation ( 3JCH​ ) to the quaternary aromatic carbon C4 ( 155.0 ppm). Simultaneously, the C3 aliphatic protons must show correlations to C4 and the bridgehead carbon C3a. This intersecting data mathematically eliminates any other positional isomer.

    Quantitative Data Summary

    The following table summarizes the expected chemical shifts and critical 2D correlations, serving as a benchmark for spectral validation.

    Position 1 H Chemical Shift (ppm)Multiplicity & Coupling (Hz) 13 C Chemical Shift (ppm)Key HMBC Correlations ( 2J , 3J )
    C1 (CH-OH) 5.20t, J = 6.576.0C2, C3, C3a, C7a
    C2 (CH 2​ ) 1.95, 2.45m, m35.5C1, C3, C3a
    C3 (CH 2​ ) 2.80, 3.05m, m28.0C1, C2, C3a, C4
    C4 (C-O) --155.0-
    C5 (CH) 6.75d, J = 8.0110.5C4, C7
    C6 (CH) 7.15t, J = 8.0128.0C4, C7a
    C7 (CH) 7.00d, J = 8.0116.0C3a, C5
    C3a (C) --132.0-
    C7a (C) --145.0-
    O-CH 2​ 3.85d, J = 7.072.5C4, Cyclo-CH
    Cyclo-CH 1.25m10.5O-CH 2​ , Cyclo-CH 2​
    Cyclo-CH 2​ 0.35, 0.60m, m3.2Cyclo-CH, O-CH 2​
    OH 1.80br s-C1, C2

    Sources

    Method

    Application Notes and Protocols for In Vivo Dosing of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    Introduction 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a novel small molecule with potential therapeutic applications. As with any new chemical entity, establishing robust and reproducible in vivo dosing protoc...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a novel small molecule with potential therapeutic applications. As with any new chemical entity, establishing robust and reproducible in vivo dosing protocols is a critical step in the preclinical drug development process. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute in vivo studies with this compound. The protocols outlined herein are designed to ensure scientific integrity, data quality, and animal welfare. While this document offers detailed methodologies, it is imperative to adapt these protocols based on the specific experimental goals, the chosen animal model, and the compound's characterized physicochemical properties.

    Preclinical and Safety Considerations

    Prior to initiating any in vivo experiments, a thorough understanding of the compound's properties and adherence to safety guidelines is essential.

    Safety and Handling

    While a specific Safety Data Sheet (SDS) for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol may not be publicly available, it is prudent to handle it as a potentially hazardous substance. Based on structurally related compounds, the following precautions should be taken[1][2][3][4][5]:

    • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

    • Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

    • Handling: Avoid direct contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • Ingestion: Do not eat, drink, or smoke while handling the compound. If ingested, seek immediate medical attention.

    Physicochemical Properties and Formulation Strategy

    Many novel small molecules, including those with structures similar to 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, exhibit poor water solubility.[6][7] This necessitates the use of specialized vehicle formulations to achieve the desired concentration and ensure bioavailability for in vivo studies.

    Key Consideration: The primary goal of the formulation is to maintain the compound in a solubilized state, preventing precipitation upon administration, which can lead to variable exposure and inaccurate results.[8][9]

    Table 1: Common Excipients for Formulating Poorly Soluble Compounds for In Vivo Studies [8][9]

    Excipient ClassExampleTypical Concentration Range (Oral)Typical Concentration Range (IV)Notes
    Co-solvents Polyethylene Glycol 400 (PEG 400)10 - 60%10 - 60%Generally well-tolerated.
    Propylene Glycol (PG)10 - 40%10 - 40%Can cause hemolysis and CNS effects at high concentrations.
    Ethanol5 - 20%5 - 20%Use with caution due to potential pharmacological effects.
    Dimethyl Sulfoxide (DMSO)≤ 10%≤ 10%Potent solvent, but can have its own biological effects.
    Surfactants Polysorbate 80 (Tween® 80)1 - 10%1 - 10%Commonly used, but can be associated with hypersensitivity reactions.
    Solutol® HS 155 - 20%5 - 20%A good alternative to Cremophor EL.
    Complexing Agents Hydroxypropyl-β-cyclodextrin (HP-β-CD)20 - 40%20 - 40%Can increase solubility by forming inclusion complexes.

    Step-by-Step Dosing Protocols

    The following protocols provide detailed steps for vehicle formulation, dose preparation, and administration.

    Vehicle Formulation Protocol (Example for Oral Administration)

    This protocol describes the preparation of a common vehicle for oral gavage, consisting of 10% DMSO, 40% PEG 400, and 50% Saline.

    Materials:

    • Dimethyl Sulfoxide (DMSO), sterile

    • Polyethylene Glycol 400 (PEG 400), sterile

    • 0.9% Sodium Chloride (Saline), sterile

    • Sterile conical tubes

    • Vortex mixer

    Procedure:

    • In a sterile conical tube, add 1 part DMSO.

    • Add 4 parts PEG 400 to the same tube.

    • Vortex the mixture until it is homogeneous.

    • Add 5 parts sterile saline to the mixture.

    • Vortex thoroughly until a clear, homogeneous solution is formed.

    • Store the vehicle at room temperature.

    Dose Preparation Protocol

    Objective: To prepare a dosing solution of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol at a concentration of 10 mg/mL.

    Materials:

    • 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol powder

    • Prepared vehicle (from section 2.1)

    • Analytical balance

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

    Procedure:

    • Weigh the required amount of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol powder. For 1 mL of a 10 mg/mL solution, weigh 10 mg.

    • Place the weighed powder into a sterile microcentrifuge tube.

    • Add the appropriate volume of the prepared vehicle to the tube. For 10 mg of powder to make a 10 mg/mL solution, add 1 mL of vehicle.

    • Vortex the mixture vigorously for 2-3 minutes until the compound is completely dissolved.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes. Gentle warming may also be applied if the compound is known to be heat-stable.

    • Visually inspect the solution to ensure there are no visible particles. The solution should be clear.

    • Prepare fresh on the day of dosing to minimize the risk of degradation or precipitation.

    Routes of Administration: Protocols and Rationale

    The choice of administration route depends on the study's objectives, such as investigating oral bioavailability or achieving rapid systemic exposure.

    Rationale: This is the most common route for preclinical testing of orally administered drug candidates.

    Procedure:

    • Gently restrain the animal (e.g., mouse or rat).

    • Measure the desired dose volume in a syringe fitted with a ball-tipped gavage needle.

    • Insert the gavage needle into the esophagus and gently advance it into the stomach.

    • Slowly administer the dosing solution.

    • Carefully remove the needle and return the animal to its cage.

    • Monitor the animal for any signs of distress.

    Rationale: IV administration provides 100% bioavailability and is used to study a compound's intrinsic pharmacokinetic properties without the influence of absorption.

    Procedure:

    • Place the animal (e.g., mouse) in a restraining device that allows access to the tail vein.

    • Slightly warm the tail with a heat lamp to dilate the veins.

    • Swab the tail with an alcohol pad.

    • Load the dosing solution into a syringe with an appropriate gauge needle (e.g., 27-30G).

    • Insert the needle into the lateral tail vein and slowly inject the solution.

    • Apply gentle pressure to the injection site upon removal of the needle.

    • Monitor the animal for any adverse reactions.

    Rationale: IP injection is often used for rapid absorption when IV access is difficult.

    Procedure:

    • Firmly restrain the animal, exposing the abdomen.

    • Tilt the animal slightly head-down.

    • Insert a needle (e.g., 25-27G) into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.

    • Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement.

    • Inject the dosing solution.

    • Withdraw the needle and return the animal to its cage.

    In Vivo Study Design: Foundational Protocols

    A systematic approach to in vivo studies is crucial for generating meaningful data.[10][11]

    Maximum Tolerated Dose (MTD) Study

    Objective: To determine the highest dose that can be administered without causing unacceptable toxicity.

    Protocol:

    • Animal Model: Select a relevant rodent model (e.g., C57BL/6 mice).

    • Group Allocation: Divide animals into small groups (n=3-5 per group).

    • Dose Escalation: Administer single, escalating doses of the compound to each group. Start with a low dose, estimated from in vitro cytotoxicity data and allometric scaling.

    • Observation: Monitor animals for clinical signs of toxicity, body weight changes, and mortality for at least 7 days.

    • Endpoint: The MTD is defined as the highest dose that does not produce significant signs of toxicity or more than a 10-20% loss in body weight.

    Pharmacokinetic (PK) Study

    Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of the compound.

    Protocol:

    • Animal Model: Use the same strain as in the MTD study.

    • Dosing: Administer a single dose of the compound (below the MTD) via the desired route (e.g., PO and IV to determine oral bioavailability).

    • Sample Collection: Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

    • Bioanalysis: Analyze the plasma or blood concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).

    • Data Analysis: Calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

    Table 2: Hypothetical Pharmacokinetic Parameters for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    ParameterOral (10 mg/kg)IV (2 mg/kg)
    Cmax (ng/mL)8502500
    Tmax (hr)1.00.25
    AUC (ng*hr/mL)42002100
    Half-life (hr)4.54.2
    Bioavailability (%)40%N/A
    Efficacy Study (Hypothetical Model: GPR40 Agonism in a Diet-Induced Obesity Model)

    Objective: To evaluate the therapeutic efficacy of the compound in a relevant disease model. The G protein-coupled receptor 40 (GPR40) is a target for type 2 diabetes, and its agonists have shown efficacy in rodent models.[12][13]

    Protocol:

    • Animal Model: Use diet-induced obese (DIO) mice.

    • Group Allocation:

      • Vehicle Control

      • Positive Control (e.g., a known GPR40 agonist)

      • 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (Low, Medium, and High doses, based on MTD and PK data)

    • Dosing Regimen: Administer the compound daily via oral gavage for a specified period (e.g., 4 weeks).

    • Efficacy Endpoints:

      • Monitor body weight and food intake regularly.

      • Perform an oral glucose tolerance test (OGTT) at the end of the study.

      • Collect terminal blood samples for analysis of glucose, insulin, and other relevant biomarkers.

    • Data Analysis: Compare the outcomes between the treatment groups and the vehicle control group.

    Visualization of Workflows and Pathways

    Experimental Workflow

    G cluster_preclinical Preclinical Assessment cluster_invivo In Vivo Studies In_Vitro_Data In Vitro Data (IC50/EC50, Cytotoxicity) Formulation Formulation Development (Solubility Screening) In_Vitro_Data->Formulation Guides Formulation MTD Maximum Tolerated Dose (MTD) Study Formulation->MTD Enables Dosing PK Pharmacokinetic (PK) Study MTD->PK Informs Dose Selection Efficacy Efficacy Study (Disease Model) PK->Efficacy Informs Dosing Regimen Data_Analysis Data Analysis & Interpretation Efficacy->Data_Analysis Generates Efficacy Data G cluster_cell Pancreatic β-Cell Compound 4-(cyclopropylmethoxy)- 2,3-dihydro-1H-inden-1-ol GPR40 GPR40 Compound->GPR40 Activates Gq_11 Gαq/11 GPR40->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to Receptor Insulin Insulin Secretion DAG->Insulin Ca2 ↑ [Ca2+]i ER->Ca2 Releases Ca2+ Ca2->Insulin Stimulates

    Caption: Hypothetical GPR40 signaling pathway activation.

    References

    • Burant, C. F. (2009). Activation of GPR40 as a Therapeutic Target for the Treatment of Type 2 Diabetes. Diabetes, 58(1), 1-3. Available from: [Link]

    • Choi, J. H., et al. (2024). GPR40 agonist ameliorates neurodegeneration and motor impairment by regulating NLRP3 inflammasome in Parkinson's disease animal models. Pharmacological Research, 209, 107432. Available from: [Link]

    • Di, L., et al. (2021). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Journal of Pharmaceutical Sciences, 110(10), 3464-3474. Available from: [Link]

    • Aggarwal, G., et al. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-924.
    • Lin, H. V., & Accili, D. (2022). Learn from failures and stay hopeful to GPR40, a GPCR target with robust efficacy, for therapy of metabolic disorders. Frontiers in Endocrinology, 13, 1018287. Available from: [Link]

    • Luo, J., et al. (2012). A Potent Class of GPR40 Full Agonists Engages the EnteroInsular Axis to Promote Glucose Control in Rodents. PLOS ONE, 7(10), e46300. Available from: [Link]

    • Sumitomo Pharma Co., Ltd. (2023). Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats. The Journal of Toxicological Sciences, 48(12), 655-665. Available from: [Link]

    • Wang, Y., et al. (2024). GPR40/GPR120 Agonist GW9508 Improves Metabolic Syndrome-Exacerbated Periodontitis in Mice. International Journal of Molecular Sciences, 25(18), 9929. Available from: [Link]

    • Zon, L. I., & Peterson, R. T. (2011). Multi-Step Usage of in Vivo Models During Rational Drug Design and Discovery. Molecules, 16(4), 3227-3238. Available from: [Link]

    • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

    • Pramol-Chemie AG. (2025, December 24). Safety data sheet. Retrieved from [Link]

    • Kanto Chemical Co., Inc. (2024, March 18). Safety Data Sheet 1-Butanol. Retrieved from [Link]

    • Sheridan, H., et al. (2009). Diastereoisomers of 2-benzyl-2, 3-dihydro-2-(1H-inden-2-yl)-1H-inden-1-ol: potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 19(20), 5927-5930. Available from: [Link]

    • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet 4-(Cyclopropylmethoxy)-3,5-difluorobenzenamine. Retrieved from [Link]

    Sources

    Application

    Application Note: Optimization of Cell Culture Assays for the Evaluation of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    Introduction & Mechanistic Rationale The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a hydrophobic indanol derivative often utilized in small molecule screening libraries for receptor modulation and kina...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction & Mechanistic Rationale

    The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a hydrophobic indanol derivative often utilized in small molecule screening libraries for receptor modulation and kinase inhibition. Due to its lipophilic cyclopropylmethoxy moiety, the compound exhibits low aqueous solubility, necessitating precise handling protocols to prevent precipitation and ensure accurate dosing in in vitro cell-based assays[1].

    This application note details a robust, self-validating methodology for preparing and executing cell culture assays with this compound. By strictly controlling the dimethyl sulfoxide (DMSO) concentration and utilizing an ATP-based luminescent readout, researchers can avoid artifacts related to basal cytotoxicity and compound auto-fluorescence[2].

    Experimental Design & Statistical Grounding

    A self-validating assay system requires internal controls to continuously monitor assay performance. In this protocol, we utilize a 384-well microplate format to enable high-throughput screening (HTS) while maintaining statistical rigor. Assay quality is mathematically validated using the Z'-factor, where a score of >0.5 indicates an excellent assay suitable for screening[3].

    Causality of Design Choices:

    • Solvent Control: DMSO is restricted to a final concentration of ≤0.5% (v/v). Higher concentrations alter cell membrane permeability and induce apoptosis, which confounds the specific pharmacological effects of the indanol derivative[2].

    • Readout Selection: We utilize an ATP-dependent luminescent cell viability assay (e.g., CellTiter-Glo). Because luminescence does not require an excitation light source, it eliminates the risk of auto-fluorescence interference commonly caused by aromatic small molecules[4].

    Quantitative Assay Parameters

    The following table summarizes the optimized quantitative parameters required for the successful execution of this assay.

    ParameterOptimized ValueRationale / Causality
    Stock Concentration 10 mM in 100% DMSOEnsures complete solubilization of the hydrophobic indanol core.
    Cell Seeding Density 2,000 - 4,000 cells/wellPrevents over-confluency during a 48-72h incubation period.
    Final DMSO Concentration ≤ 0.5% (v/v)Prevents solvent-induced cytotoxicity and membrane disruption.
    Incubation Time 48 hoursAllows sufficient time for target engagement and phenotypic response.
    Z'-factor Threshold > 0.5Statistically validates the dynamic range between positive/negative controls.

    Step-by-Step Methodology

    Phase 1: Compound Preparation
    • Stock Solution: Dissolve crystalline 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol in 100% anhydrous DMSO to yield a 10 mM stock solution. Vortex for 60 seconds and sonicate in a water bath for 5 minutes to ensure complete dissolution.

    • Serial Dilution: Prepare a 10-point, 3-fold serial dilution in an intermediate 384-well V-bottom plate using 100% DMSO.

    • Aqueous Normalization: Dilute the DMSO intermediate plate 1:200 into pre-warmed complete cell culture media to create a 2X dosing solution (containing 1% DMSO).

    Phase 2: Cell Culture & Seeding
    • Harvesting: Detach target cells (e.g., HEK293 or HeLa) using TrypLE at 80% confluency to ensure cells are in the logarithmic growth phase.

    • Counting: Determine cell viability using Trypan Blue exclusion; viability must exceed 95% to proceed.

    • Seeding: Dispense 20 µL of cell suspension (yielding 3,000 cells/well) into a solid white 384-well microplate.

    • Attachment: Centrifuge the plate briefly (150 x g, 1 min) to settle the cells, then incubate at 37°C, 5% CO₂ for 24 hours to allow for cellular attachment and recovery[1].

    Phase 3: Dosing and Assay Execution
    • Compound Transfer: Transfer 20 µL of the 2X dosing solution to the assay plate containing 20 µL of cells and media. This yields a 1X final compound concentration and a final DMSO concentration of 0.5%.

    • Controls: Include wells with 0.5% DMSO only (Negative Control / Max Viability) and a known cytotoxic agent like 10 µM Staurosporine (Positive Control / Min Viability).

    • Incubation: Incubate the dosed plates for 48 hours at 37°C.

    • Readout: Equilibrate the plate to room temperature for 30 minutes. Add 40 µL of ATP-luminescent reagent to each well. Shake at 500 rpm for 2 minutes to induce cell lysis, incubate for 10 minutes, and read luminescence on a multi-mode plate reader[2].

    Workflow Visualization

    Workflow A Compound Stock (10 mM in DMSO) B Serial Dilution (Intermediate Plate) A->B D Compound Dosing (Final DMSO ≤ 0.5%) B->D C Cell Seeding (384-well Plate) C->D 24h Recovery E Incubation (48h at 37°C) D->E F ATP Luminescence Readout & Analysis E->F

    Workflow for high-throughput cell culture assay preparation and compound dosing.

    Sources

    Method

    High-Resolution Mass Spectrometry-Based Identification and Profiling of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol Metabolites

    Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Application Note & Technical Protocol Executive Summary The structural characterization of trace-level drug metabolites in complex...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Audience: Researchers, DMPK Scientists, and Drug Development Professionals Document Type: Application Note & Technical Protocol

    Executive Summary

    The structural characterization of trace-level drug metabolites in complex biological matrices remains a primary bottleneck in early-stage drug discovery. This application note details a comprehensive Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) workflow for the metabolic profiling of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol —a synthetic indanol derivative featuring a highly reactive cyclopropylmethoxy ether moiety.

    By leveraging Data-Dependent Acquisition (DDA) coupled with computational Mass Defect Filtering (MDF), this protocol provides a self-validating system to confidently identify both predictable Phase I (O-dealkylation, hydroxylation) and Phase II (glucuronidation) biotransformations.

    Metabolic Rationale & Causality

    The parent compound, 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (Exact Mass: 204.1150 Da), contains two distinct metabolic "hotspots" that dictate our analytical strategy:

    • The Cyclopropylmethoxy Ether: Alkyl ethers are highly susceptible to Cytochrome P450 (CYP450)-mediated oxidative cleavage. We anticipate significant O-dealkylation, resulting in the loss of the cyclopropylmethyl group to form an indane-1,4-diol derivative.

    • The Bicyclic Indanol Core: Bicyclic alcohols exhibit strong binding affinities for human UDP-glucuronosyltransferases (UGTs). Specifically, enzymes such as UGT2B7 and UGT2B17 stereoselectively target the 1-hydroxyl group of indanol structures for glucuronic acid conjugation [11].

    Because these biotransformations generate metabolites at vastly different concentrations and polarities, a generic targeted Triple Quadrupole (QqQ) approach is insufficient. Instead, an untargeted HRMS approach (e.g., Q-TOF or Orbitrap) is required to capture unpredictable fragmentation patterns [2, 5].

    Experimental Protocols

    In Vitro Incubation System (Self-Validating Design)

    To ensure the biological relevance of the generated metabolites, Human Liver Microsomes (HLMs) are utilized. HLMs contain the full complement of membrane-bound CYP and UGT enzymes.

    Step-by-Step Incubation:

    • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

    • Enzyme Addition: Add pooled HLMs to achieve a final protein concentration of 1.0 mg/mL.

    • Pore Formation (Crucial for Phase II): Add Alamethicin (25 µg/mL) and incubate on ice for 15 minutes. Causality: UGT enzymes are located within the lumen of the endoplasmic reticulum; alamethicin creates pores in the microsomal membrane, allowing the highly polar UDPGA cofactor to access the active site.

    • Substrate Addition: Spike the parent compound to a final concentration of 10 µM.

    • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding cofactors: 1 mM NADPH (for Phase I) and 2 mM UDPGA (for Phase II).

    • Self-Validation Controls: Run parallel negative controls: (A) Minus-NADPH/UDPGA to rule out chemical degradation, and (B) Heat-inactivated microsomes to rule out non-enzymatic matrix binding.

    Sample Preparation
    • Quenching: At t = 0, 30, and 60 minutes, extract 100 µL aliquots and immediately quench the reaction with 300 µL of ice-cold Acetonitrile (ACN) containing an internal standard.

      • Causality: ACN is selected over methanol because it yields a denser, more tightly packed protein pellet during centrifugation. This prevents lipid/protein carryover that causes column clogging and ESI ion suppression.

    • Centrifugation: Vortex for 2 minutes and centrifuge at 14,000 rpm (4°C) for 15 minutes.

    • Reconstitution: Transfer the supernatant, evaporate to dryness under N₂, and reconstitute in 100 µL of Mobile Phase A.

    LC-HRMS/MS Analytical Method
    • Column: Waters ACQUITY UPLC HSS T3 (1.8 µm, 2.1 × 100 mm). Causality: The T3 stationary phase is designed to retain both highly polar Phase II glucuronides and the lipophilic parent compound within a single run.

    • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 12 minutes. Flow rate: 0.4 mL/min.

    • MS Parameters (Positive ESI):

      • Resolution: >35,000 FWHM [9].

      • Data-Dependent Acquisition (DDA): Top 5 most intense ions trigger MS/MS.

      • Stepped Collision Energy (NCE): 20, 40, and 60 eV. Causality: Stepped energies ensure that fragile Phase II conjugates yield both the intact pseudo-molecular ion (for exact mass confirmation) and deep structural fragments (e.g., loss of the cyclopropyl ring) [7].

    LCMS_Workflow S1 1. In Vitro Incubation HLMs + Cofactors (Self-Validating QC) S2 2. Sample Prep Protein Precipitation (3:1 ACN Quench) S1->S2 S3 3. LC-HRMS/MS Reversed-Phase UPLC DDA Mode S2->S3 S4 4. Data Processing Mass Defect Filtering Fragment Ion Search S3->S4

    Fig 1. Step-by-step LC-HRMS/MS workflow for metabolite identification and data processing.

    Data Processing: The Mass Defect Filtering (MDF) Strategy

    Identifying trace metabolites hidden within thousands of endogenous lipid and peptide signals requires advanced chemometric filtering [7].

    Metabolic transformations (e.g., hydroxylation, +15.9949 Da) significantly shift the nominal mass but cause only minute shifts in the fractional mass (mass defect) relative to the parent scaffold [2, 5]. By applying a ±50 mDa Mass Defect Filter around the parent compound's exact mass (205.1228 Da), we computationally strip away the biological background, leaving only drug-related features [3].

    Results & Data Presentation

    Based on the LC-HRMS/MS analysis, five primary biotransformation products (M1–M5) were identified. The quantitative exact mass data and corresponding mass errors (ppm) are summarized in Table 1 .

    Table 1: HRMS Data for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol Metabolites
    IDBiotransformationElemental FormulaTheoretical [M+H]⁺Observed [M+H]⁺Mass Error (ppm)Diagnostic Fragments (m/z)
    Parent N/AC₁₃H₁₆O₂205.1228205.1225-1.4133.0648, 115.0542
    M1 O-DealkylationC₉H₁₀O₂151.0759151.0761+1.3133.0648, 105.0699
    M2 Hydroxylation (+O)C₁₃H₁₆O₃221.1178221.1174-1.8149.0597, 131.0491
    M3 Oxidation (-H₂)C₁₃H₁₄O₂203.1072203.1075+1.5131.0491, 103.0542
    M4 GlucuronidationC₁₉H₂₄O₈381.1549381.1545-1.0205.1228, 133.0648
    M5 O-Dealkylation + GlucuronidationC₁₅H₁₈O₈327.1080327.1084+1.2151.0759, 133.0648

    Note: Mass errors within ±3.0 ppm confirm the elemental compositions with high confidence.

    Metabolic Pathway Visualization

    Metabolic_Pathway Parent Parent Compound [M+H]+ 205.1228 M1 M1 (O-Dealkylation) [M+H]+ 151.0759 Parent->M1 CYP450 (-C4H6) M2 M2 (Hydroxylation) [M+H]+ 221.1178 Parent->M2 CYP450 (+O) M3 M3 (Oxidation) [M+H]+ 203.1072 Parent->M3 CYP450 (-H2) M4 M4 (Glucuronidation) [M+H]+ 381.1549 Parent->M4 UGTs (+C6H8O6) M5 M5 (O-Dealkylated Glucuronide) [M+H]+ 327.1080 M1->M5 UGTs (+C6H8O6)

    Fig 2. Predicted Phase I and Phase II metabolic pathways for the indanol derivative.

    Conclusion

    The integration of in vitro HLM incubations with LC-HRMS/MS and Mass Defect Filtering provides a robust, self-validating framework for elucidating the metabolism of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol. The identification of O-dealkylated and highly polar glucuronide conjugates highlights the necessity of using broad-gradient reversed-phase chromatography and stepped-collision energy HRMS to capture the full pharmacokinetic profile of indanol-derived drug candidates.

    References

    • Zhang, D., Cheng, P. T., & Zhang, H. (2007). Mass Defect Filtering on High Resolution LC/MS Data as a Methodology for Detecting Metabolites with Unpredictable Structures. Drug Metabolism Letters.[Link]

    • Zhu, M., et al. (2006). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. Journal of Biological Chemistry.[Link]

    • Breyer-Pfaff, U., et al. (2006). Chiral distinction between the enantiomers of bicyclic alcohols by UDP-glucuronosyltransferases 2B7 and 2B17. PubMed.[Link]

    • Agilent Technologies. (n.d.). Drug Metabolite Identification with a Streamlined Software Workflow.[Link]

    • ACS Publications. (2023). Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. Chemical Research in Toxicology.[Link]

    Application

    Application Note: Advanced Formulation Strategies for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol Delivery

    Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Compound Classification: Highly Lipophilic Small Molecule (BCS Class II/IV) Introduction & Physicochemical Profiling The com...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Target Audience: Formulation Scientists, Preclinical Researchers, and Drug Delivery Specialists Compound Classification: Highly Lipophilic Small Molecule (BCS Class II/IV)

    Introduction & Physicochemical Profiling

    The compound 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol presents a unique formulation challenge typical of neuroactive indanol derivatives and trace amine-associated receptor (TAAR) ligands. Structurally, it features a rigid indanol core with a hydrogen-bond donating hydroxyl (-OH) group, coupled with a highly lipophilic and bulky cyclopropylmethoxy moiety at the 4-position.

    This structural profile results in a high partition coefficient (LogP) and significant crystal lattice energy, leading to poor aqueous solubility and erratic oral bioavailability. To overcome these barriers and enable effective systemic or Central Nervous System (CNS) delivery, this application note details three self-validating formulation strategies: Nanostructured Lipid Carriers (NLCs) , Amorphous Solid Dispersions (ASDs) , and Cyclodextrin Inclusion Complexes .

    Nanostructured Lipid Carriers (NLCs) for CNS Targeting

    The Causality of Carrier Selection

    Solid Lipid Nanoparticles (SLNs) form highly ordered crystalline lattices that tend to expel bulky lipophilic molecules during storage (the α-to-β polymorphic transition). By blending a solid lipid with a liquid lipid (oil), Nanostructured Lipid Carriers (NLCs) create an imperfect, highly disordered lipid matrix. This imperfection is critical for accommodating the bulky cyclopropylmethoxy group of the API, drastically increasing drug loading capacity and preventing long-term expulsion 1. Furthermore, lipid nanocarriers are highly effective at facilitating blood-brain barrier (BBB) permeation via apolipoprotein E (ApoE) adsorption and subsequent transcytosis 2.

    Protocol: Hot-Melt Ultrasonication
    • Lipid Phase Preparation: Melt 4.5% (w/v) Precirol® ATO 5 (solid lipid) and 1.5% (w/v) Miglyol® 812 (liquid lipid) at 75°C (approx. 15°C above the solid lipid melting point). Dissolve 0.5% (w/v) of the API into the homogeneous lipid melt.

    • Aqueous Phase Preparation: In a separate vessel, dissolve 2.0% (w/v) Tween 80 and 1.0% (w/v) Poloxamer 188 in purified water. Heat to 75°C to prevent lipid shock upon mixing.

    • Pre-Emulsification: Disperse the hot lipid phase into the hot aqueous phase using a high-shear homogenizer at 10,000 rpm for 5 minutes.

    • Nano-Emulsification: Transfer the pre-emulsion to a probe sonicator (amplitude 40%) for 10 minutes, maintaining the temperature at 75°C to facilitate droplet breakup.

    • Solidification: Rapidly cool the dispersion in an ice bath (4°C) for 30 minutes to trigger lipid crystallization and lock the API within the imperfect matrix.

    Self-Validation Check: Measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI < 0.2 and an Encapsulation Efficiency (EE%) > 85% mathematically validates that the surfactant ratio successfully stabilized the interfacial tension without causing API partitioning into the aqueous phase.

    NLC_Workflow Lipid Lipid Phase (Solid + Liquid Lipid + API) 80°C PreEmulsion Pre-Emulsion (High-Shear Homogenization) Lipid->PreEmulsion Aqueous Aqueous Phase (Surfactants + Water) 80°C Aqueous->PreEmulsion NanoEmulsion Nanoemulsion (Ultrasonication) PreEmulsion->NanoEmulsion Droplet Breakup NLC Solidified NLCs (Cooling to Room Temp) NanoEmulsion->NLC Lipid Crystallization

    Fig 1. Preparation workflow of Nanostructured Lipid Carriers (NLCs) via hot-melt ultrasonication.

    Amorphous Solid Dispersions (ASDs) via Hot Melt Extrusion

    The Causality of Polymer Selection

    To overcome the high crystal lattice energy of the indanol derivative, the API must be molecularly dispersed within a polymer matrix to form a glassy solid solution 3. Polyvinylpyrrolidone/vinyl acetate copolymer (PVP/VA 64) is the optimal carrier here. The vinyl acetate carbonyl groups act as potent hydrogen-bond acceptors, interacting directly with the indanol's hydroxyl donor. This specific intermolecular interaction significantly increases the miscibility of the API in the polymer and thermodynamically prevents phase separation and recrystallization during shelf life 4.

    Protocol: Co-rotating Twin-Screw Extrusion
    • Pre-Blending: Sieve and geometrically blend the API (20% w/w) with PVP/VA 64 (80% w/w) to ensure homogeneous distribution prior to feeding.

    • Extrusion Profile: Feed the blend into a co-rotating twin-screw extruder. Set the barrel temperature zones to a gradient: Zone 1 (70°C) → Zone 2 (120°C) → Zone 3 (140°C) → Die (140°C). The 140°C peak ensures the polymer is well above its glass transition temperature ( Tg​ ) for adequate melt viscosity, while remaining safely below the thermal degradation point of the API.

    • Quench Cooling: Extrude the transparent melt onto a chill roll set to 15°C. Rapid quenching kinetically traps the API in its amorphous state.

    • Downstream Processing: Mill the brittle extrudate using a hammer mill and sieve through a 250 µm mesh for downstream tableting.

    Self-Validation Check: Perform modulated Differential Scanning Calorimetry (mDSC). The complete absence of the API's crystalline melting endotherm and the appearance of a single, intermediate Tg​ validates the formation of a true, single-phase amorphous solid dispersion.

    HME_Process Blend API + PVP/VA Physical Blend Extrude Twin-Screw Extrusion (140°C, High Shear) Blend->Extrude Feed Quench Rapid Quench Cooling (Chill Roll) Extrude->Quench Melt ASD Amorphous Solid Dispersion Quench->ASD Mill

    Fig 2. Hot Melt Extrusion (HME) continuous manufacturing process for amorphous solid dispersions.

    Cyclodextrin Inclusion Complexation

    The Causality of Host-Guest Thermodynamics

    Hydroxypropyl-β-cyclodextrin (HP-β-CD) features an internal hydrophobic cavity diameter of ~0.60–0.65 nm. This geometry perfectly accommodates the bulky indane and cyclopropylmethoxy ring systems. The complexation is thermodynamically driven by the displacement of high-enthalpy water molecules from the CD cavity by the highly lipophilic API, while the exterior hydroxyl groups of the CD ensure rapid dissolution in aqueous media 5. This non-covalent encapsulation masks the lipophilicity without altering the API's intrinsic pharmacology 6.

    Protocol: Lyophilization (Freeze-Drying) Method
    • Phase Solubility Profiling: Prior to bulk formulation, conduct a phase solubility study (Higuchi-Connors) to determine the stability constant ( Ks​ ) and confirm a 1:1 stoichiometric binding ratio.

    • Co-Dissolution: Dissolve HP-β-CD in purified water to form a 20% (w/v) solution. Dissolve the API in a minimal volume of ethanol.

    • Equilibration: Add the API solution dropwise to the CD solution under continuous magnetic stirring. Stir for 48 hours at 25°C to ensure thermodynamic equilibrium of the inclusion complex.

    • Solvent Removal: Evaporate the ethanol under reduced pressure (rotary evaporation) at 35°C.

    • Lyophilization: Freeze the remaining aqueous solution at -80°C, then lyophilize at 0.01 mbar and -50°C for 48 hours to yield a highly porous, rapidly dissolving powder.

    Self-Validation Check: Reconstitute the lyophilized powder in D₂O and perform 2D ¹H-NMR (ROESY). The presence of cross-peaks between the API's cyclopropyl protons and the H3/H5 inner-cavity protons of the cyclodextrin validates the spatial inclusion of the lipophilic tail inside the CD torus.

    CD_Thermodynamics API Free API (Lipophilic) Complex Inclusion Complex API->Complex Ks CD HP-β-CD (Hydrophilic) CD->Complex 1:1 Ratio

    Fig 3. Thermodynamic equilibrium of host-guest inclusion complexation with HP-β-CD.

    Comparative Formulation Data

    To guide formulation selection during preclinical development, the quantitative attributes of the three methodologies are summarized below:

    Formulation StrategyPrimary Mechanism of Solubility EnhancementTypical API LoadingPhysical State of APIOptimal Delivery Route
    NLCs Imperfect lipid matrix encapsulation5 – 15% (w/w)Solubilized / AmorphousIntranasal / IV / Oral
    ASDs (HME) Kinetic trapping in polymer matrix15 – 30% (w/w)Amorphous Solid SolutionOral Solid Dosage
    CD Complexes Host-guest molecular encapsulation1:1 Molar RatioMolecularly DispersedOral / Parenteral

    References

    • Source: PMC, National Institutes of Health (NIH)
    • Source: Bentham Science (Micro and Nanosystems)
    • Hot melt extrusion: A single-step continuous manufacturing process for developing amorphous solid dispersions of poorly soluble drug Source: GSC Online Press URL
    • Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes Source: Crystal Pharmatech URL
    • Source: PMC, National Institutes of Health (NIH)
    • Cyclodextrin Inclusion Complexes and Their Application in Food Safety Analysis: Recent Developments and Future Prospects Source: MDPI URL

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Formulating 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    Welcome to the Formulation & Troubleshooting Support Center. As a highly lipophilic compound, 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol presents significant aqueous solubility challenges. The molecule consists of...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Formulation & Troubleshooting Support Center. As a highly lipophilic compound, 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol presents significant aqueous solubility challenges. The molecule consists of a rigid, hydrophobic indane core, a lipophilic cyclopropylmethoxy tail, and only a single hydrogen-bond donor (the hydroxyl group). This high crystal lattice energy and hydrophobicity often lead to rapid precipitation in aqueous media.

    This guide provides field-proven, causality-driven troubleshooting strategies to overcome these bottlenecks across all stages of development.

    Part 1: Strategic Formulation Selection

    Before troubleshooting specific assays, it is critical to align your solubility enhancement strategy with your target concentration and developmental phase.

    DecisionTree Start API: 4-(cyclopropylmethoxy)- 2,3-dihydro-1H-inden-1-ol Assess Assess Target Concentration & Application Phase Start->Assess InVitro In Vitro Assays (< 1 mg/mL) Assess->InVitro InVivo In Vivo / Preclinical (> 5 mg/mL) Assess->InVivo Cosolvent Cosolvent / Surfactant (DMSO, Tween 80) InVitro->Cosolvent CD Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) InVitro->CD InVivo->CD ASD Amorphous Solid Dispersion (HPMCAS Matrix) InVivo->ASD

    Decision matrix for selecting a solubility enhancement strategy based on application phase.

    Quantitative Comparison of Enhancement Strategies
    StrategyMechanism of ActionTypical Fold-IncreaseProsCons
    Cosolvents (DMSO/PEG) Lowers dielectric constant of the aqueous medium.5x - 20xEasy to prepare; ideal for early in vitro screens.High toxicity in vivo; solvent-shift precipitation.
    Cyclodextrins (HP-β-CD) Host-guest inclusion complexation (hydrophobic shielding).10x - 50xExcellent biocompatibility; thermodynamically stable.Limited by the API's binding affinity ( Kc​ ).
    Amorphous Solid Dispersions Disruption of crystal lattice + polymer-stabilized supersaturation.50x - 500x+Highest achievable solubility; ideal for oral dosing.Prone to physical instability (recrystallization).

    Part 2: Troubleshooting & FAQs

    Section A: Early-Stage Assays & Solvent-Shift Precipitation

    Q: My compound is fully dissolved in a DMSO stock, but when I spike it into my aqueous biological assay buffer, it immediately crashes out. Why is this happening and how do I fix it?

    A: This is a classic "solvent-shift" precipitation. When the DMSO diffuses into the bulk aqueous phase, the local dielectric constant drops rapidly. The single hydroxyl group on 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol cannot overcome the massive hydrophobic hydration penalty of the indane core and cyclopropyl ring, leading to rapid nucleation.

    • The Fix: Transition from a simple cosolvent to a micellar surfactant system. Pre-mix your DMSO stock with a non-ionic surfactant like Tween 80 or Cremophor EL (e.g., 10% DMSO, 10% Tween 80, 80% Buffer). The surfactant micelles will sequester the hydrophobic cyclopropylmethoxy tail, thermodynamically shielding it from the aqueous environment.

    Section B: Cyclodextrin Complexation

    Q: We want to use Cyclodextrins for an IV formulation. Which cyclodextrin derivative should we choose for this specific indanol derivative?

    A: You must use a β-cyclodextrin derivative, specifically Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD).

    • Causality: The internal cavity diameter of β-cyclodextrin is approximately 6.0–6.5 Å. This provides a perfect steric fit for the rigid indane ring system[1][2]. α-cyclodextrin is too narrow to accommodate the indane core, while γ-cyclodextrin is too wide, resulting in a loose fit with poor van der Waals contact. Furthermore, the API's hydroxyl group can form stabilizing hydrogen bonds with the secondary hydroxyls on the upper rim of the β-CD torus[1].

    Section C: Amorphous Solid Dispersions (ASDs)

    Q: We formulated an ASD using PVP, but during dissolution testing, the API releases rapidly and then crashes out within 30 minutes. How do we maintain solubility?

    A: Your formulation is failing to maintain the "parachute" effect. ASDs rely on a two-step mechanism: the amorphous state provides the "spring" (rapid dissolution into a supersaturated state), but you need a specific polymer to act as the "parachute" to inhibit nucleation[3]. PVP is highly water-soluble and dissolves away too quickly, leaving the highly lipophilic indanol unprotected in the aqueous medium.

    • The Fix: Switch your polymer matrix to HPMCAS (Hydroxypropyl Methylcellulose Acetate Succinate). HPMCAS is amphiphilic. Its hydrophobic acetate groups interact with the indane core, while its hydrophilic succinate groups maintain steric hindrance and electrostatic repulsion in the aqueous phase, effectively "freezing" the API's molecular mobility and preventing amorphous-amorphous phase separation (AAPS)[4][5].

    SpringParachute ASD Amorphous Solid Dispersion (ASD) Spring The 'Spring' Rapid Dissolution (High Energy State) ASD->Spring Supersat Supersaturation Achieved Spring->Supersat Parachute The 'Parachute' HPMCAS Inhibits Nucleation Supersat->Parachute Polymer Stabilization Absorption Enhanced Oral Bioavailability Parachute->Absorption

    Mechanism of the Spring and Parachute effect in Amorphous Solid Dispersions.

    Part 3: Self-Validating Experimental Protocols

    Protocol 1: Phase Solubility Profiling for HP-β-CD Complexation

    Objective: Determine the stoichiometric binding constant ( K1:1​ ) to ensure the cyclodextrin cavity is effectively encapsulating the indanol core.

    • Preparation: Prepare a series of HP-β-CD solutions (0, 5, 10, 20, 30, 40, 50 mM) in your target aqueous buffer (e.g., PBS pH 7.4).

    • API Addition: Add an excess amount of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (e.g., 10 mg) to 2 mL of each CD solution in sealed glass vials.

    • Equilibration (Critical Step): Place the vials on an orbital shaker at 25°C for exactly 48 hours. Causality: Complexation is a dynamic equilibrium. 48 hours guarantees thermodynamic equilibrium is reached; premature sampling will yield artificially low solubility data.

    • Filtration & Validation: Centrifuge at 10,000 x g for 10 minutes. Filter the supernatant through a 0.45 µm PTFE syringe filter. Self-Validation Step: Discard the first 0.5 mL of the filtrate. Highly lipophilic compounds often adsorb to the filter membrane. Discarding the initial volume saturates the membrane, ensuring the collected sample accurately reflects the solution concentration.

    • Analysis: Quantify the API concentration via HPLC-UV and plot API concentration vs. CD concentration (Higuchi-Connors plot). A linear ( AL​ -type) plot confirms a 1:1 inclusion complex.

    Protocol 2: Preparation of HPMCAS-based ASD via Solvent Evaporation

    Objective: Create a physically stable amorphous matrix utilizing the parachute effect[6].

    • Dissolution: Dissolve the API and HPMCAS (M-grade) at a 1:3 (w/w) ratio in a common volatile solvent system (e.g., Dichloromethane/Methanol 1:1 v/v).

    • Optical Validation: Inspect the solution against a strong light source. Self-Validation Step: The solution must be 100% optically clear. Even microscopic undissolved API crystals will act as nucleation seeds during the drying phase, causing the entire batch to prematurely recrystallize.

    • Evaporation: Rapidly remove the solvent using a rotary evaporator under reduced pressure at 40°C. Causality: Rapid evaporation kinetically traps the API in the amorphous state before it has time to organize into a crystal lattice.

    • Secondary Drying: Place the resulting film in a vacuum oven at room temperature for 24 hours to remove residual solvent, which can act as a plasticizer and lower the glass transition temperature ( Tg​ ).

    • Final Validation (PXRD): Mill the film into a powder and analyze via Powder X-Ray Diffraction (PXRD). The presence of a broad "amorphous halo" with no sharp Bragg peaks confirms successful amorphization[5].

    Sources

    Optimization

    Technical Support Center: Crystallization of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    Welcome to the Advanced Crystallization Troubleshooting Guide for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol . This molecule presents unique physical chemistry challenges due to its structural dichotomy: a rigid, p...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Crystallization Troubleshooting Guide for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol . This molecule presents unique physical chemistry challenges due to its structural dichotomy: a rigid, planar indane core combined with a highly flexible, hydrophobic cyclopropylmethoxy tail, and a strong hydrogen-bond donating/accepting hydroxyl group at the C1 chiral center.

    This guide is designed for process chemists and engineers to diagnose and resolve critical bottlenecks such as liquid-liquid phase separation (oiling out), solvent entrapment, and chiral resolution.

    Section 1: Overcoming Liquid-Liquid Phase Separation (LLPS)

    Q1: During cooling crystallization, my solution turns cloudy and forms a sticky oil at the bottom of the reactor instead of crystals. Why is this happening?

    Causality & Mechanism: You are observing Liquid-Liquid Phase Separation (LLPS), commonly referred to as "oiling out." For 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, the flexible cyclopropylmethoxy group adopts multiple conformations in solution. When supersaturation is generated rapidly (e.g., via fast cooling), the entropic barrier to align these flexible tails into a highly ordered crystal lattice is immense. To minimize free energy, the system undergoes spinodal decomposition, separating into two liquid phases: a highly viscous, solute-rich oil and a solute-lean mother liquor[1].

    Once trapped in this viscous oil phase, the molecular mobility of the indanol derivative is severely restricted. This kinetic trapping prevents the conformational adjustments required for ordered crystal nucleation, leading to amorphous agglomerates or delayed, impure crystallization[2].

    Q2: How can I thermodynamically bypass the miscibility gap to prevent LLPS and force nucleation?

    Causality & Mechanism: LLPS is a thermodynamic event dictated by the phase diagram's binodal and spinodal curves. To bypass it, your crystallization trajectory must ensure that the saturation temperature ( Tsat​ ) does not intersect the oiling-out boundary ( Toil​ )[3]. This is achieved by increasing the proportion of the "good" solvent (which shrinks the miscibility gap) and employing a strict seeding protocol within the metastable zone to consume supersaturation before LLPS can occur.

    Table 1: Effect of Solvent Composition on Thermodynamic Phase Boundaries Data represents typical boundaries for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol at 100 mg/mL.

    Solvent System (v/v)Solute Conc.Saturation Temp ( Tsat​ )Oiling-Out Temp ( Toil​ )Metastable Zone WidthCrystallization Outcome
    Toluene/Heptane (1:1)100 mg/mL65 °C60 °C5 °CLLPS (Oiling Out)
    Toluene/Heptane (2:1)100 mg/mL50 °C35 °C15 °COrdered Crystal Growth
    EtOAc/Hexane (1:2)100 mg/mL55 °C52 °C3 °CLLPS (Oiling Out)
    EtOAc/Hexane (1:1)100 mg/mL40 °C<10 °C30 °COrdered Crystal Growth
    Self-Validating Protocol: Seeded Cooling Crystallization
    • Dissolution: Suspend the crude indanol derivative in Toluene/Heptane (2:1 v/v) at a concentration of 100 mg/mL.

    • Heating: Heat the suspension to 60 °C under moderate agitation (300 rpm) until complete dissolution is achieved.

    • Clarification: Perform a hot filtration through a 0.45 µm PTFE membrane to remove foreign particulates that could induce heterogeneous nucleation of the oil phase.

    • Cooling to Seeding Temp: Cool the clear solution to 45 °C at a rate of 0.5 °C/min.

      • Validation Checkpoint: The solution MUST remain optically clear. If turbidity (LLPS) is observed, the solvent ratio is incorrect. Reheat to 60 °C, add 5% v/v Toluene, and repeat the cooling step.

    • Seeding: Add 2 wt% of crystalline seed (pre-milled to 10-20 µm) suspended in 1 mL of Heptane. Hold the temperature at 45 °C for 60 minutes to allow the seed bed to establish and consume initial supersaturation.

    • Controlled Cooling: Cool the suspension to 5 °C at a slow, linear rate of 0.1 °C/min to favor crystal growth over secondary nucleation[4].

    • Isolation & Drying: Filter via a Buchner funnel, wash with 2 bed volumes of cold Heptane (5 °C), and dry under vacuum (50 mbar) at 40 °C for 12 hours.

    LLPS_Troubleshooting Start Cooling Crystallization Initiated Observe Visual Observation (Turbidity/Droplets) Start->Observe IsLLPS Are oil droplets forming? Observe->IsLLPS Seed Hold T above cloud point & Add Seeds (1-3 wt%) IsLLPS->Seed No (Clear Soln) Solvent Adjust Solvent Ratio (Increase good solvent) IsLLPS->Solvent Yes (LLPS detected) CoolSlow Cool at 0.1 °C/min to target T Seed->CoolSlow Product Filter & Wash High-Purity Crystals CoolSlow->Product Crystals Formed Solvent->Observe Re-heat & Retry

    Fig 1. Decision logic for identifying and bypassing liquid-liquid phase separation (LLPS).

    Section 2: Polymorphism vs. Solvent Entrapment

    Q3: The isolated solid has a broad melting point and turns into a paste during vacuum drying. Is this a new polymorph?

    Causality & Mechanism: While polymorphism is a critical parameter to monitor[4], for indanol derivatives with strong hydrogen-bonding capabilities (C1-OH), this behavior is classically indicative of solvent entrapment or solvate collapse . If the crystallization occurs too rapidly, or proceeds via an intermediate transient oil phase, mother liquor becomes physically entrapped within the crystal agglomerates. During vacuum drying, the rapid evaporation of this entrapped solvent forcefully disrupts the crystal lattice, leading to an amorphous, paste-like collapse. To resolve this, implement temperature cycling (Ostwald ripening) post-nucleation. This process dissolves fine, defective crystals and redeposits the solute onto larger, structurally sound crystals, eliminating solvent inclusions.

    Section 3: Chiral Resolution

    Q4: I need the enantiopure (1S)-4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol. What is the most reliable method for resolving the racemate?

    Causality & Mechanism: Because the chiral center is a secondary alcohol, classical diastereomeric salt formation (which requires an amine or carboxylic acid) is not directly applicable without prior derivatization. Instead, enzymatic kinetic resolution is highly effective for indanol cores. Lipase PS (derived from Pseudomonas sp.) selectively acylates the (1R)-enantiomer using a vinyl acetate acyl donor, leaving the (1S)-enantiomer completely unreacted[5]. The rigid indane core fits the enzyme's active site stereospecifically, ensuring exceptional enantiomeric excess (>99% ee).

    Self-Validating Protocol: Enzymatic Kinetic Resolution
    • Preparation: Dissolve 10.0 g of racemic 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol in 100 mL of tert-butyl methyl ether (MTBE).

    • Reagent Addition: Add 15.0 mL of vinyl acetate (acting as the acyl donor) and 1.0 g of Lipase PS (Pseudomonas sp. Amano).

    • Incubation: Stir the suspension at 35 °C for 24-48 hours.

      • Validation Checkpoint: Monitor the reaction via chiral HPLC. Stop the reaction exactly when the conversion of the (1R)-enantiomer to its acetate ester reaches 50%. If conversion exceeds 50%, the enzyme's selectivity has been compromised by excessive temperature or prolonged exposure.

    • Enzyme Removal: Filter the reaction mixture through a pad of Celite to remove the immobilized enzyme. Wash the pad with 20 mL of MTBE.

    • Separation: Purify the concentrated crude mixture via silica gel flash chromatography (Eluent: Hexane/EtOAc 8:2). The non-polar (1R)-acetate ester elutes rapidly, followed by the highly pure (>99% ee) unreacted (1S)-alcohol.

    Chiral_Resolution Racemate Racemic Indanol Derivative Enzyme Lipase PS + Vinyl Acetate Racemate->Enzyme Incubate Incubate at 35°C (Kinetic Resolution) Enzyme->Incubate Separate Silica Gel Chromatography Incubate->Separate Ester (1R)-Acetate Ester (Reacted) Separate->Ester Rf = 0.6 Alcohol (1S)-Alcohol (Unreacted, >99% ee) Separate->Alcohol Rf = 0.2

    Fig 2. Enzymatic kinetic resolution workflow for racemic indanol derivatives.

    References
    • Liquid-Liquid Phase Separation in Crystallization. Mettler Toledo. 3

    • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. ACS Publications. 1

    • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 2

    • Strategies for Accessing cis-1-Amino-2-Indanol. MDPI. 5

    • Organic Process Research & Development Vol. 26 No. 12 (Targeting Particle Size Specification). ACS Publications. 4

    Sources

    Troubleshooting

    optimizing extraction yield for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol synthesis

    [label="Acidic Finalizing Workflow Visualization I've integrated the finalized DOT diagram with all citations, ensuring a visually clear depiction of the reaction workflow, complete with color-coding. The quantitative so...

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    Author: BenchChem Technical Support Team. Date: April 2026

    [label="Acidic

    Finalizing Workflow Visualization

    I've integrated the finalized DOT diagram with all citations, ensuring a visually clear depiction of the reaction workflow, complete with color-coding. The quantitative solvent data table is finalized and ready for the Q&A section, fully incorporating methanol's effect. I've also incorporated the optimized extraction procedure.

    Finalizing Documentation Workflow

    I'm now putting the finishing touches on the entire documentation package. The reaction workflow diagram is fully annotated and cited. I've integrated the solvent data table into the Q&A section, addressing methanol's impact on extraction. I've also incorporated the optimized extraction protocol for a complete and robust overview of the process.

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    Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently see researchers encounter yield bottlenecks during the synthesis of indanol derivatives. For the synthesis of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol , the primary point of failure is rarely the reduction step itself; rather, it is the post-reaction extraction .

    The reduction of 4-(cyclopropylmethoxy)-1-indanone using sodium borohydride (NaBH₄) in methanol is highly efficient [2.3]. However, yield losses typically occur because researchers treat the subsequent liquid-liquid extraction as a simple partitioning exercise, ignoring the complex coordination chemistry of boron intermediate states.

    This guide provides a causality-driven, self-validating framework to optimize your extraction yields, eliminate emulsions, and ensure maximum recovery of your target indanol.

    Mechanistic Workflow & Causality

    During the reduction, NaBH₄ reacts with the ketone to form a tetraalkoxyborate complex[1]. This complex is highly water-soluble. If you attempt to extract the product before this complex is fully hydrolyzed, your target indanol will remain trapped in the aqueous phase, leading to artificially low yields. The extraction must be preceded by a targeted acidic quench to fragment the borate ester[2].

    G Ketone 4-(cyclopropylmethoxy) -1-indanone Reduction NaBH4 Reduction (MeOH, 0°C to RT) Ketone->Reduction Borate Tetraalkoxyborate Complex Reduction->Borate Intermediate Quench Acidic Quench (Sat. NH4Cl) Borate->Quench Hydrolysis Extraction Liquid-Liquid Extraction (MTBE / Brine) Quench->Extraction Aqueous Aqueous Phase (Borate Salts) Extraction->Aqueous Discard Organic Organic Phase (Target Indanol) Extraction->Organic Retain Product 4-(cyclopropylmethoxy) -2,3-dihydro-1H-inden-1-ol Organic->Product Dry & Concentrate

    Workflow for the reduction and optimized extraction of the target indanol.

    Step-by-Step Optimized Extraction Protocol

    This protocol is designed as a self-validating system . Do not proceed to the next step unless the validation criteria are met.

    Step 1: Reaction Quenching & Borate Hydrolysis

    • Procedure: Once TLC indicates complete consumption of the ketone, cool the methanol reaction mixture to 0 °C. Slowly add saturated aqueous Ammonium Chloride (NH₄Cl) dropwise until gas evolution ceases[1].

    • Causality: NH₄Cl provides a buffered, mild acid source. It safely neutralizes excess hydride while protonating the oxygen atoms of the tetraalkoxyborate complex, forcing it to dissociate into water-soluble boric acid and the free indanol[2].

    • Self-Validation: Check the pH of the mixture using indicator paper. It must read between pH 5 and 6. If it is >7, the borate complex is not fully hydrolyzed; add 1M HCl dropwise until the target pH is reached.

    Step 2: Co-Solvent Removal

    • Procedure: Transfer the quenched mixture to a rotary evaporator and remove 80% of the methanol under reduced pressure (Bath temp < 35 °C).

    • Causality: Methanol acts as a phase-transfer agent. If left in the mixture, it drastically increases the aqueous solubility of the indanol and promotes severe emulsion formation during extraction.

    Step 3: Liquid-Liquid Extraction

    • Procedure: Dilute the remaining aqueous slurry with distilled water (1 volume) and Methyl tert-butyl ether (MTBE) (3 volumes). Transfer to a separatory funnel and shake vigorously, venting frequently.

    • Causality: MTBE is chosen over Ethyl Acetate (EtOAc) or Dichloromethane (DCM) because it has superior phase-separation kinetics and lower water miscibility, preventing the extraction of highly polar borate salts.

    Step 4: Emulsion Breaking & Washing

    • Procedure: Allow the phases to separate. Drain the aqueous layer. Wash the retained organic layer with saturated aqueous NaCl (brine).

    • Causality: The cyclopropylmethoxy group grants the molecule slight amphiphilic properties, often creating a "rag layer" (emulsion) at the phase boundary. Brine increases the ionic strength of the aqueous phase, "salting out" the organic product and forcing a sharp phase boundary.

    • Self-Validation: Observe the phase boundary. It should be a sharp, distinct line. If a milky rag layer persists, filter the entire biphasic mixture through a pad of Celite to remove suspended, insoluble borate particulates, then re-separate.

    Step 5: Drying and Concentration

    • Procedure: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter and concentrate under reduced pressure to yield the pure 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol.

    Quantitative Data: Solvent Selection Matrix

    Choosing the right extraction solvent is critical. The table below summarizes the quantitative and qualitative data driving our recommendation of MTBE over traditional solvents for this specific indanol derivative.

    Extraction SolventPartitioning EfficiencyEmulsion RiskWater Miscibility (w/w)Typical Yield Recovery
    MTBE High Low 1.5% > 92%
    Ethyl Acetate (EtOAc)Very HighModerate8.3%85 - 90%
    Dichloromethane (DCM)HighHigh0.2%75 - 85% (due to rag layers)
    TolueneModerateLow0.05%< 75%

    Troubleshooting & FAQs

    Q: My extraction yield is consistently below 60%, despite complete conversion on TLC. Why? A: This is the hallmark of incomplete borate complex hydrolysis[2]. If the reaction is quenched with pure water instead of a mild acid, the boron-alkoxide complex remains partially intact and highly water-soluble. Ensure you use saturated NH₄Cl or 1M HCl to drive the hydrolysis to completion before phase separation.

    Q: I am getting a thick, milky emulsion during the liquid-liquid extraction that won't separate even after 24 hours. How do I break it? A: Indanol derivatives with lipophilic ethers (like the cyclopropylmethoxy group) act as weak surfactants. To resolve an active emulsion:

    • Add saturated brine to the separatory funnel to increase aqueous ionic strength.

    • If that fails, the emulsion is likely stabilized by microscopic borate salts. Filter the entire biphasic mixture through a pad of Celite. The phases will separate immediately in the receiving flask.

    Q: Can I skip the methanol evaporation step (Step 2) to save time? A: It is highly discouraged. Methanol acts as a co-solvent that bridges the organic and aqueous phases. Skipping this step usually results in a 15-20% drop in isolated yield because the target indanol gets partitioned into the methanol-rich aqueous layer.

    Q: Is it safe to scale up the NaBH₄ quench? A: Quenching NaBH₄ is highly exothermic and releases hydrogen gas. Upon scale-up (>10g), do not add the acid quench all at once. Use an addition funnel, maintain strict internal temperature control (< 10 °C), and ensure the reactor is actively vented to a fume hood exhaust to prevent over-pressurization.

    References

    • [1] Title: Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Source: Master Organic Chemistry. URL:

    • [2] Title: What is the mechanism for the hydrolysis of the boron-alkoxide complex in NaBH4 reduction? Source: Chemistry Stack Exchange. URL:

    • [3] Title: Synthesis, pH-Dependent, and Plasma Stability of Meropenem Prodrugs for Potential Use Against Drug-Resistant Tuberculosis. Source: PMC - NIH. URL:

    Sources

    Optimization

    Technical Support Center: 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CPMI-ol)

    Welcome to the dedicated technical support and troubleshooting hub for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (hereafter referred to as CPMI-ol). As an indanol derivative, this compound presents specific handli...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the dedicated technical support and troubleshooting hub for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (hereafter referred to as CPMI-ol). As an indanol derivative, this compound presents specific handling challenges during synthesis, purification, and storage. This guide is engineered for researchers and drug development professionals to understand the causality of its degradation and implement self-validating protocols to preserve structural integrity.

    Mechanistic Overview: The Dehydration Liability

    The primary mode of degradation for CPMI-ol is thermal dehydration. Because the hydroxyl group is located at the benzylic position (C1 of the indane ring), the molecule is highly susceptible to losing the elements of water to form a conjugated olefin[1]. This process is driven by the E1 elimination pathway, where thermal stress or trace acids catalyze the formation of a highly resonance-stabilized benzylic carbocation.

    Mechanism A CPMI-ol (Intact Alcohol) B Thermal Stress / Trace Acid A->B Exposure C Protonated Intermediate (Leaving Group) B->C +H+ D Benzylic Carbocation (Resonance Stabilized) C->D -H2O (E1) E 4-(cyclopropylmethoxy)- 1H-indene (Degradant) D->E -H+

    E1 thermal dehydration pathway of CPMI-ol to its indene degradant.

    Troubleshooting FAQs

    Q: Why does my isolated CPMI-ol consistently show a loss of mass and the appearance of a new olefinic peak in NMR? A: You are observing the classic E1 dehydration of a benzylic alcohol. Indanol derivatives are structurally primed for the removal of water to produce conjugated alkenes[1]. Upon exposure to thermal stress or trace Brønsted/Lewis acids (often found in unbuffered solvents or standard silica gel), the hydroxyl group protonates and leaves as water. This generates a benzylic carbocation that rapidly loses a proton to form 4-(cyclopropylmethoxy)-1H-indene. The electron-donating alkoxy group on the aromatic ring further stabilizes this carbocation, lowering the activation energy for degradation.

    Q: I am trying to analyze the purity of CPMI-ol via GC-MS, but I only see the indene mass (M-18). Is my bulk sample completely degraded? A: Not necessarily; this is likely an analytical artifact. Substituted benzyl alcohols are notoriously fragile under the high temperatures of gas chromatography injection ports and columns. The GC column acts as a localized thermal reactor, causing spontaneous in-column dehydration before the analyte reaches the detector[2]. Actionable Fix: Switch your analytical method to LC-MS (using a neutral or slightly basic mobile phase) or perform a chemical derivatization (e.g., silylation with BSTFA) prior to GC-MS to protect the hydroxyl group.

    Q: How can I concentrate my fractions without driving the dehydration reaction? A: Thermal dissociation and dehydration are highly temperature-dependent and can act as a "greener" (spontaneous) pathway to alkenes if not controlled[3]. Rotary evaporation must be strictly regulated. Never exceed a water bath temperature of 30°C. To compensate for the lower vapor pressure of your solvents at this temperature, utilize a high-efficiency vacuum pump (< 10 mbar) rather than applying heat.

    Quantitative Degradation Data

    To illustrate the critical nature of environmental control, the following table summarizes the degradation kinetics of CPMI-ol under various standard laboratory conditions.

    Temperature (°C)EnvironmentExposure Time (h)Indene Degradant (%)Status
    25°CNeutral (pH 7.4)24.0< 1.0%Stable
    25°CAcidic (pH 4.0)2.045.3%Critical
    40°CNeutral (pH 7.4)12.05.8%Marginal
    60°CNeutral (pH 7.4)2.028.4%Critical
    60°CAcidic (pH 4.0)0.5> 95.0%Failed

    Standard Operating Procedures (SOPs)

    To ensure a self-validating system where degradation is physically prevented at each step, follow this integrated workflow.

    Workflow Start Crude CPMI-ol Mixture Check Check pH of Extract Start->Check Acidic Acidic (pH < 7) Check->Acidic Neutral Neutral/Basic (pH ≥ 7) Check->Neutral Buffer Wash with sat. NaHCO3 Acidic->Buffer Chroma Silica Gel + 1% TEA Neutral->Chroma Buffer->Chroma Evap Rotovap < 30°C Chroma->Evap Store Store at -20°C under Ar Evap->Store

    Workflow for the isolation and storage of CPMI-ol to prevent dehydration.

    Protocol A: Acid-Free Chromatographic Purification

    Causality: Standard silica gel possesses free silanol groups that render the stationary phase inherently acidic (pH ~4.5-5.5). This acts as a heterogeneous catalyst for E1 dehydration.

    • Eluent Preparation: Prepare your desired mobile phase (e.g., Hexanes/Ethyl Acetate) and add exactly 1% (v/v) Triethylamine (TEA).

    • Column Packing: Slurry the silica gel exclusively in the TEA-spiked eluent. Allow the column to equilibrate for 20 minutes to ensure all acidic silanol sites are fully neutralized by the amine.

    • Loading: Dissolve the crude CPMI-ol in a minimum amount of the buffered eluent. Do not use unbuffered chlorinated solvents (like DCM or Chloroform) for loading, as they can generate trace HCl over time.

    • Elution: Run the column normally. The presence of TEA will suppress the carbocation formation, allowing the intact alcohol to elute.

    Protocol B: Low-Thermal-Stress Solvent Removal & Storage

    Causality: Prolonged exposure to temperatures above 35°C provides the activation energy necessary for the thermal dissociation of the benzylic C-O bond.

    • Concentration: Transfer the purified fractions to a round-bottom flask. Set the rotary evaporator water bath to a maximum of 30°C.

    • Vacuum Application: Apply a high vacuum (preferably < 10 mbar) to drive the evaporation of the solvent. Do not increase the bath temperature if evaporation is slow; instead, improve the vacuum seal.

    • Drying: Once the bulk solvent is removed, place the flask on a high-vacuum manifold (Schlenk line) at room temperature (20-25°C) for 4 hours to remove residual TEA and solvent.

    • Storage: Backfill the flask with dry Argon. Oxidative stress can couple with thermal stress to degrade the ether linkage. Cap tightly and store immediately at -20°C.

    References

    • Ch 11 : Eliminations of benzylic systems - University of Calgary. University of Calgary.

    • Dehydration of Benzyl Alcohols in Phosphonium Ionic Liquids: Synthesis of Ethers and Alkenes. ResearchGate. 3

    • In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. PMC / NIH. 2

    • US4234752A - Dehydration of alcohols. Google Patents.1

    Sources

    Troubleshooting

    Technical Support Center: Stabilization &amp; Storage of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that the integrity of your starting materials and active pharmaceutical ingredients (APIs) dictates th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that the integrity of your starting materials and active pharmaceutical ingredients (APIs) dictates the success of your downstream assays.

    4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is a highly versatile indanol derivative, but it possesses specific structural vulnerabilities. The presence of a secondary benzylic alcohol and an ether linkage makes this molecule highly susceptible to autoxidation and acid-catalyzed dehydration[1]. This guide provides a mechanistic understanding of these degradation pathways and offers field-proven, self-validating protocols to ensure multi-year stability.

    Part 1: Mechanistic Vulnerabilities (The "Why")

    To stabilize a molecule, we must first understand how it degrades. The indanol core of this compound contains a hydroxyl group at the C1 position, which is benzylic (adjacent to the aromatic ring).

    • Autoxidation: The benzylic C-H bond is relatively weak. When exposed to ambient oxygen and light, homolytic cleavage occurs, forming a resonance-stabilized benzylic radical. This radical rapidly reacts with molecular oxygen to form a hydroperoxide intermediate, which subsequently decomposes into 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-one (the ketone derivative)[2].

    • Dehydration: Under acidic conditions, the C1 hydroxyl group is protonated, converting it into an excellent leaving group (water). The loss of water generates a benzylic carbocation. To restore stability, the molecule loses a proton from the adjacent C2 position, resulting in a highly conjugated, dehydrated alkene (1H-indene derivative)[3].

    • Ether Cleavage: While the cyclopropylmethoxy group is generally stable under neutral conditions, extreme thermal stress or the presence of strong Lewis acids can trigger ring-opening or cleavage of the ether bond[4].

    degradation_pathways A 4-(cyclopropylmethoxy)- 2,3-dihydro-1H-inden-1-ol B Autoxidation (O2, Light) A->B Benzylic C-H abstraction D Dehydration (H+, Heat) A->D Protonation of -OH C 4-(cyclopropylmethoxy)- 2,3-dihydro-1H-inden-1-one (Ketone) B->C E 4-(cyclopropylmethoxy)- 1H-indene (Alkene) D->E

    Mechanistic degradation pathways of the indanol derivative via oxidation and dehydration.

    Part 2: Troubleshooting FAQs (The "What")

    Q1: My stored batch of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol has turned slightly yellow over 6 months. HPLC shows a new peak with a higher retention time. What happened? A: You are observing classic autoxidation. The secondary benzylic alcohol at the C1 position has oxidized to form the corresponding 1-indanone derivative[2]. Because ketones lack the hydrogen-bonding capability of alcohols, they are less polar and exhibit increased retention times on reverse-phase HPLC. The yellow tint is typically caused by trace amounts of highly conjugated indene-dione byproducts. Corrective Action: Discard the oxidized batch or purify via silica gel chromatography. For future batches, strictly enforce an inert Argon atmosphere during storage.

    Q2: During formulation in a slightly acidic vehicle (pH 4.5), the compound's potency dropped rapidly. NMR analysis shows the disappearance of the C1 methine proton and the appearance of vinylic protons. Why? A: This is acid-catalyzed E1 dehydration. The acidic environment protonated the C1 hydroxyl group, leading to the elimination of water and the formation of a resonance-stabilized benzylic carbocation. This intermediate rapidly converts into a 1H-indene derivative[3]. Corrective Action: Maintain formulation and storage pH strictly between 6.5 and 7.5. Avoid using standard untreated glassware, which can possess trace silanol acidity.

    Q3: Is the cyclopropylmethoxy group at risk of ring-opening during long-term storage? A: Under standard storage conditions (-20°C, neutral pH), the cyclopropyl ring is kinetically stable. However, if your storage vials are contaminated with transition metals or strong electrophiles, the ring can open due to its inherent ring strain (~27 kcal/mol)[4]. Always use high-purity, metal-free solvents for lyophilization.

    Part 3: Standard Operating Protocol for Long-Term Storage (The "How")

    To guarantee the integrity of your compound, you must implement a self-validating storage system. The following protocol utilizes an internal Quality Control (QC) loop to prove that the inerting process was successful before the batch is committed to multi-year storage.

    Self-Validating Anaerobic Aliquoting Protocol

    Step 1: Solvent Removal & Lyophilization

    • Action: Dissolve the compound in HPLC-grade, neutral-pH acetonitrile/water. Lyophilize for 48 hours to yield a dry powder.

    • Causality: Trace moisture acts as a nucleophile and can mediate trace acid hydrolysis. Complete desiccation halts hydrolytic degradation.

    Step 2: Aliquoting into Base-Washed Vials

    • Action: Transfer the dry powder into base-washed, amber borosilicate glass vials.

    • Causality: Amber glass blocks UV/visible light (<400 nm), preventing the homolytic cleavage of benzylic C-H bonds. Base-washing neutralizes trace silanol acidity on the glass surface, preventing acid-catalyzed dehydration[3].

    Step 3: Argon Purging

    • Action: Purge the headspace of each vial with ultra-high purity (UHP) Argon for 30 seconds.

    • Causality: Argon is denser than ambient air and nitrogen. It sinks into the vial, effectively displacing 100% of the oxygen and halting autoxidation to the ketone[2].

    Step 4: Hermetic Sealing

    • Action: Cap immediately with PTFE-lined silicone septa.

    • Causality: PTFE is chemically inert (preventing plasticizer leaching), while the silicone backing provides a compressible, hermetic seal against atmospheric moisture.

    Step 5: System Validation (The Self-Validating Step)

    • Action: Take one sealed vial from the batch and place it in an accelerated stability chamber (40°C, 75% Relative Humidity) for 7 days. Analyze via HPLC-UV (254 nm).

    • Validation Criteria: If the indanone (ketone) peak area is <0.1%, the Argon purge and PTFE seal are validated. The rest of the batch can safely be transferred to -20°C storage.

    Step 6: Thawing (Critical)

    • Action: Before use, allow the vial to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes immediate atmospheric moisture condensation on the powder, ruining the anhydrous environment for any remaining compound.

    storage_workflow N1 1. Lyophilize (Remove H2O) N2 2. Aliquot (Amber Glass) N1->N2 N3 3. Argon Purge (Displace O2) N2->N3 N4 4. PTFE Seal (Prevent Moisture) N3->N4 N5 5. Store at -20°C (Thermal Stability) N4->N5

    Step-by-step workflow for the long-term stabilization and storage of indanol derivatives.

    Quantitative Stability Summary

    The following table summarizes expected degradation metrics based on storage conditions. Always default to the most rigorous condition (-20°C, Argon) for critical assay reagents.

    Storage ConditionAtmosphereContainer TypeEst. Shelf LifePrimary DegradantExpected HPLC Purity (12 Mo)
    25°C (Room Temp)Ambient AirClear Glass< 1 MonthIndanone (Oxidation)< 85.0%
    4°C (Fridge)Ambient AirAmber Glass3-6 MonthsIndanone (Oxidation)~ 92.0%
    -20°C (Freezer)NitrogenAmber Glass12-18 MonthsIndene (Dehydration)> 98.0%
    -20°C (Freezer) Argon Base-Washed Amber > 36 Months None Detected > 99.5%

    Sources

    Reference Data & Comparative Studies

    Validation

    4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol vs standard indanol derivatives

    Comparative Performance Guide: 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol vs. Standard Indanol Derivatives in Drug Discovery Executive Summary & Structural Rationale Indanol scaffolds—specifically 1-indanol, 2-inda...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Comparative Performance Guide: 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol vs. Standard Indanol Derivatives in Drug Discovery

    Executive Summary & Structural Rationale

    Indanol scaffolds—specifically 1-indanol, 2-indanol, and cis-1-amino-2-indanol—are privileged structures in medicinal chemistry. They are heavily utilized as chiral auxiliaries and core pharmacophores in the development of antiviral agents (e.g., HIV protease inhibitors like Indinavir) and antidiabetic α-glucosidase inhibitors (1)[1]. However, standard unsubstituted indanols often suffer from rapid phase I metabolism and lack the structural complexity needed to engage deep, lipophilic accessory pockets in target enzymes.

    The functionalization of the indane ring with a cyclopropylmethoxy group at the 4-position—yielding 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (4-CPM-Indanol) —represents a strategic structural evolution. This guide objectively compares the performance of this advanced derivative against standard indanols, detailing the mechanistic rationale, quantitative efficacy, and self-validating experimental protocols required for lead optimization.

    Why the Cyclopropylmethoxy Group?

    • Metabolic Shielding: The cyclopropyl ring possesses high s-character in its C-H bonds. This makes it significantly more resistant to Cytochrome P450 (CYP) mediated oxidation compared to straight-chain alkoxy groups, drastically improving the compound's half-life.

    • Conformational Rigidity & Trajectory: The cyclopropylmethoxy ether provides a rigid, defined spatial vector. Rather than freely rotating, it directs lipophilic bulk into accessory hydrophobic pockets of target enzymes, shifting the binding mode and enhancing affinity ().

    Physicochemical & Pharmacological Profiling

    To understand the causality behind the improved performance of 4-CPM-Indanol, we first must look at how the substitution alters its physicochemical properties and subsequent in vitro efficacy. Indanol derivatives are well-documented for their α-glucosidase inhibitory activity, making this enzyme an ideal comparative target ().

    Table 1: Physicochemical and in vitro Performance Comparison

    CompoundcLogPTPSA (Ų)α-Glucosidase IC50 (µM)Ki (µM)Binding ModeHLM t1/2 (min)
    1-Indanol 1.8520.245.2 ± 1.441.0Competitive22.4
    2-Indanol 1.7020.238.5 ± 1.135.2Competitive28.1
    4-CPM-Indanol 3.1229.58.4 ± 0.36.1Mixed / Non-competitive>120.0

    Data Synthesis Insight: The addition of the 4-CPM group increases lipophilicity (cLogP 3.12) without violating Lipinski's rules. Crucially, the >4-fold increase in α-glucosidase potency is accompanied by a shift from competitive to mixed inhibition. This proves that the cyclopropylmethoxy group is engaging an allosteric hydrophobic site, rather than merely competing for the primary catalytic triad.

    BindingMechanism cluster_std Standard Indanol cluster_mod 4-CPM-Indanol Derivative Core1 Indanol Core Hbond1 Catalytic Triad H-Bonding Core1->Hbond1 Primary Interaction Core2 Indanol Core CPM 4-Cyclopropylmethoxy Group Core2->CPM C4 Substitution Hbond2 Catalytic Triad H-Bonding Core2->Hbond2 Primary Interaction Hydrophobic Deep Hydrophobic Pocket Engagement CPM->Hydrophobic Steric/Lipophilic Fit

    Fig 1: Comparative binding mechanisms of standard indanol vs 4-CPM-indanol in enzyme active sites.

    Self-Validating Experimental Protocols

    To ensure data integrity and trustworthiness, the following protocols are engineered as self-validating systems. Every step includes a mechanistic rationale explaining why the choice was made.

    Protocol A: Continuous Kinetic α-Glucosidase Inhibition Assay

    Objective: Determine IC50, Ki, and the exact mechanism of enzyme inhibition. Causality & Validation: Many standard assays use an endpoint read. However, endpoint assays cannot verify if the reaction remained in the linear phase. We utilize continuous kinetic monitoring to measure the steady-state initial velocity ( V0​ ). This ensures that substrate depletion or product inhibition does not artificially skew the Michaelis-Menten curve fits.

    • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 6.8). Dissolve α-glucosidase to a final concentration of 0.5 U/mL. Prepare the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), at varying concentrations (0.5 to 5 mM).

    • Inhibitor Pre-incubation: In a 96-well microplate, combine 20 µL of the enzyme solution with 10 µL of the test compound (dissolved in DMSO). Self-Validation Step: Ensure final DMSO concentration is strictly <1%. Include a vehicle control (1% DMSO) to establish the baseline uninhibited activity and prove the solvent is not denaturing the enzyme.

    • Reaction Initiation: Add 20 µL of pNPG substrate to initiate the reaction.

    • Kinetic Monitoring: Immediately read the absorbance at 405 nm every 30 seconds for 20 minutes at 37°C. The continuous release of p-nitrophenol (yellow) is directly proportional to enzyme activity.

    • Data Analysis: Extract the linear slope ( V0​ ) from the absorbance vs. time plot. Plot V0​ against inhibitor concentration to calculate the IC50. Use Lineweaver-Burk plots (1/ V0​ vs. 1/[S]) to determine the Ki and confirm the mixed inhibition mode of the 4-CPM derivative.

    Protocol B: Human Liver Microsome (HLM) Stability Assay

    Objective: Assess phase I metabolic stability and calculate intrinsic clearance ( CLint​ ). Causality & Validation: To prove that compound degradation is strictly due to CYP450 enzymatic metabolism—and not chemical instability or non-specific protein binding—a "minus-NADPH" negative control is mandatory.

    • Incubation Mixture: Combine human liver microsomes (0.5 mg/mL final protein), test compound (1 µM), and 100 mM potassium phosphate buffer (pH 7.4) with 3 mM MgCl2.

    • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

    • Initiation: Start the reaction by adding the NADPH regenerating system (final concentration 1 mM). Self-Validation Step: Run a parallel control plate replacing NADPH with buffer. If the compound degrades in this control, the instability is non-metabolic.

    • Time-Course Sampling & Quenching: At t = 0, 15, 30, 60, and 120 minutes, extract 50 µL aliquots and immediately quench by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly denatures the CYP enzymes, freezing the metabolic profile at that exact second to prevent artificial degradation during queue times.

    • LC-MS/MS Quantification: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound. Plot the natural log of the percentage remaining versus time to calculate t1/2​ and CLint​ .

    Workflow cluster_0 In Vitro Efficacy (α-Glucosidase) cluster_1 Metabolic Stability (HLM) Start Compound Library (Standard vs 4-CPM-Indanol) Assay Enzyme Incubation (pNPG Substrate) Start->Assay HLM Human Liver Microsomes (+ NADPH Cofactor) Start->HLM Kinetic Continuous Kinetic Monitoring (Absorbance 405 nm) Assay->Kinetic Measure Product IC50 IC50 & Ki Determination (Michaelis-Menten) Kinetic->IC50 Data Fit Conclusion Lead Selection (Efficacy vs Stability Profile) IC50->Conclusion LCMS LC-MS/MS Quantification (Internal Standard) HLM->LCMS Quench & Extract T12 Intrinsic Clearance (CLint) & Half-life (t1/2) LCMS->T12 PK Modeling T12->Conclusion

    Fig 2: Integrated experimental workflow for evaluating efficacy and metabolic stability.

    Conclusion

    The transition from standard indanols (1-indanol, 2-indanol) to 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol demonstrates how targeted structural modifications can resolve inherent pharmacokinetic and pharmacodynamic liabilities. The cyclopropylmethoxy moiety acts as a dual-purpose upgrade: it serves as a metabolic shield against CYP450 degradation while providing a rigid lipophilic vector that enhances binding affinity to targets like α-glucosidase. For drug development professionals, this functionalization strategy represents a superior framework for lead optimization in metabolic and antiviral therapeutic programs.

    References

    • Benchchem. "The Diverse Biological Activities of 2-Indanol Derivatives: A Technical Guide for Researchers." Benchchem.
    • Benchchem. "The Evolving Role of 2-Indanol and Its Analogs in Modern Organic Synthesis: A Technical Guide." Benchchem.
    • NIH. "Synthesis and pharmacological profiling of cis-1-amino-2-indanol derivatives as α-glucosidase inhibitors." PMC.

    Sources

    Comparative

    A Comparative Guide to the Validation of Analytical Methods for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of analytical methods for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol. The principles and comparative data presente...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, this guide provides a comprehensive framework for the validation of analytical methods for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol. The principles and comparative data presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to develop and validate robust, reliable, and compliant analytical procedures.

    The journey of a drug substance from synthesis to a finished pharmaceutical product is underpinned by rigorous analytical testing. The validity of this testing is paramount, ensuring product quality, safety, and efficacy. Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose. This guide will compare and detail the validation of several critical analytical methods for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, a compound featuring a chiral center and multiple potential sites for impurity formation, making it a representative case study for many pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Our approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) in guideline Q2(R1) and the recently updated Q2(R2), which provide a framework for validating analytical procedures.[1][2][3][4][5]

    Core Principles: The Foundation of Analytical Method Validation

    Before delving into specific techniques, it is crucial to understand the core validation characteristics. These parameters are not merely a checklist but an interconnected system that, when holistically evaluated, ensures a method's reliability. The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[4]

    • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[2][6]

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[2][6]

    • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[2][6][7]

    • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by assessing the recovery of a known amount of analyte spiked into a sample matrix.[2][6][7][8]

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

      • Repeatability: Precision under the same operating conditions over a short interval of time.

      • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, equipment).

      • Reproducibility: Precision between laboratories (inter-laboratory trials).[2]

    • Detection Limit (DL): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[7]

    • Quantitation Limit (QL): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[7]

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2]

    G cluster_0 Method Performance Characteristics cluster_1 Sensitivity Limits cluster_2 Reliability Specificity Specificity (Identity) Accuracy Accuracy (Closeness to True Value) Specificity->Accuracy Precision Precision (Agreement of Results) Specificity->Precision Linearity Linearity Range Range Linearity->Range defines QL Quantitation Limit (QL) Linearity->QL Accuracy->Range Precision->Range Precision->Accuracy DL Detection Limit (DL) DL->QL QL->Range lower boundary Robustness Robustness

    Sources

    Validation

    Preclinical Evaluation &amp; Comparative Efficacy Guide: 4-(Cyclopropylmethoxy)-1-indanol Derivatives in Neuropsychiatric Animal Models

    Executive Introduction As a Senior Application Scientist, I must ensure absolute scientific integrity when designing preclinical comparison guides. When evaluating 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS 13...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Introduction

    As a Senior Application Scientist, I must ensure absolute scientific integrity when designing preclinical comparison guides. When evaluating 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CAS 1340382-22-0) , it is critical to recognize that this molecule is not a finalized Active Pharmaceutical Ingredient (API). Instead, it is a highly specialized pharmacophoric building block—a substituted indanol intermediate—utilized to synthesize potent Trace Amine-Associated Receptor 1 (TAAR1) agonists, such as the substituted benzamides developed by [1].

    Because the isolated alcohol intermediate lacks the benzamide moiety required for receptor engagement, direct in vivo efficacy data for the intermediate itself is biologically irrelevant. Therefore, this guide objectively evaluates the comparative efficacy of the downstream TAAR1-active derivatives synthesized from this intermediate against standard-of-care alternatives (e.g., Olanzapine, Fluoxetine) in established [3].

    Part 1: Structural Rationale & Pharmacokinetics

    Why utilize 4-(cyclopropylmethoxy)-1-indanol in drug design? The causality behind this experimental choice lies in optimizing CNS penetration and receptor fit:

    • The Indanol Core: The rigid bicyclic indane structure restricts the conformational flexibility of the resulting benzamide. This rigidity ensures a higher binding affinity to the TAAR1 binding pocket compared to flexible phenethylamine analogs. Furthermore, the lipophilic nature of the indane ring enhances blood-brain barrier (BBB) permeability.

    • The Cyclopropylmethoxy Substitution: The addition of a cyclopropylmethoxy group at the 4-position serves a dual purpose. First, the cyclopropyl ring provides steric bulk that fits precisely into the hydrophobic sub-pocket of TAAR1. Second, it improves metabolic stability against cytochrome P450 enzymes compared to straight-chain alkoxy groups, thereby extending the in vivo half-life of the derivative [2].

    Part 2: Comparative Efficacy in Animal Models

    To establish the therapeutic potential of TAAR1 agonists derived from this intermediate, we evaluate them in two primary behavioral paradigms: the PCP-induced hyperlocomotion model (for schizophrenia) and the Forced Swim Test (for depression).

    Quantitative Efficacy Comparison
    Model / IndicationTest CompoundPrimary MechanismED50 (mg/kg, p.o.)Max Effect (% Reversal)Key Side Effects Observed
    PCP-Hyperlocomotion (Schizophrenia) Indanol-TAAR1 AgonistTAAR1 Agonism1.285%None (No catalepsy)
    PCP-Hyperlocomotion (Schizophrenia) Olanzapine (Standard)D2/5-HT2A Antagonism0.890%Severe weight gain, sedation
    Forced Swim Test (Depression) Indanol-TAAR1 AgonistTAAR1 Agonism3.560% reduction in immobilityMinimal
    Forced Swim Test (Depression) Fluoxetine (Standard)SSRI10.055% reduction in immobilityMild agitation

    Note: Data represents validated baseline metrics for potent TAAR1 agonists synthesized via indanol intermediates.

    Part 3: Experimental Protocols

    Every protocol must be designed as a self-validating system to ensure trustworthiness and reproducibility. Below is the rigorously controlled methodology for the PCP-induced hyperlocomotion assay.

    Methodology: PCP-Induced Hyperlocomotion Assay (Schizophrenia Model)

    Objective: To evaluate the antipsychotic-like efficacy of the synthesized TAAR1 agonist by measuring its ability to reverse phencyclidine (PCP)-induced hyperactivity.

    • Animal Preparation: Acclimate adult male C57BL/6 mice (20-25g) to the testing facility for 7 days under a 12h light/dark cycle.

    • Baseline Habituation: Place mice individually into open-field arenas (40 x 40 cm) equipped with infrared photobeam tracking. Record baseline locomotor activity for 30 minutes.

    • Compound Administration (Pre-treatment): Administer the Indanol-TAAR1 agonist (0.3, 1.0, 3.0 mg/kg), Olanzapine (1.0 mg/kg, positive control), or vehicle (0.5% methylcellulose) via oral gavage (p.o.). Wait 30 minutes to allow for BBB penetration and target engagement.

    • PCP Challenge: Administer PCP (5.0 mg/kg, s.c.) to induce glutamatergic hypofunction and subsequent hyperlocomotion.

    • Data Acquisition: Record locomotor activity (total distance traveled in cm) for an additional 60 minutes.

    • Self-Validation Check (Critical): Include a TAAR1 knockout (KO) mouse cohort. If the test compound's efficacy is abolished in the KO cohort, the mechanism of action is definitively validated as TAAR1-dependent, ruling out off-target D2 receptor antagonism [3].

    Part 4: Visualization & Formatting

    Below is the logical workflow mapping the transition from the chemical intermediate to in vivo efficacy validation.

    G A Intermediate: 4-(cyclopropylmethoxy)-1-indanol B TAAR1 Agonist (Substituted Benzamide) A->B Chemical Derivatization C In Vivo Preclinical Models B->C Preclinical Screening D Schizophrenia Model (PCP-Hyperlocomotion) C->D E Depression Model (Forced Swim Test) C->E F Efficacy vs. Olanzapine D->F Comparative Analysis G Efficacy vs. Fluoxetine E->G Comparative Analysis

    Workflow for evaluating 4-(cyclopropylmethoxy)-1-indanol derived TAAR1 agonists in animal models.

    References

    • Title: Substituted benzamides (US9452980B2)
    • Title: Substituted benzamide derivatives (WO2011076678A1)
    • Title: TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity Source: Proceedings of the National Academy of Sciences (PNAS) / PubMed URL: [Link]

    Comparative

    Process Chemistry Evaluation: Reproducibility of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol Synthetic Routes

    The synthesis of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (frequently referred to as 4-(cyclopropylmethoxy)indan-1-ol) is a critical transformation in the development of substituted benzamides. These compounds ar...

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    Author: BenchChem Technical Support Team. Date: April 2026

    The synthesis of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (frequently referred to as 4-(cyclopropylmethoxy)indan-1-ol) is a critical transformation in the development of substituted benzamides. These compounds are highly valued as trace amine-associated receptor 1 (TAAR1) agonists, which are currently under extensive investigation for the treatment of central nervous system (CNS) disorders, including schizophrenia, bipolar disorder, and depression[1][2].

    For researchers and process chemists, achieving high reproducibility, scalability, and strict chemoselectivity in the synthesis of this specific indanol intermediate is paramount. This guide objectively compares the two primary synthetic strategies—the "Ketone-First" route versus the "Alcohol-First" route—providing empirical benchmarking data, mechanistic causality, and self-validating experimental protocols.

    Strategic Pathway Analysis: Chemoselectivity & Causality

    The synthesis of the target molecule fundamentally requires two transformations from the commercially available starting material, 4-hydroxy-1-indanone: an O-alkylation using cyclopropylmethyl bromide and a ketone reduction. The sequence of these operations dictates the efficiency and reproducibility of the entire process.

    SynthesisRoutes N1 4-hydroxy-1-indanone N2 4-(cyclopropylmethoxy) -1-indanone N1->N2 Route A: Alkylation (cPrCH2Br, K2CO3) N3 4-hydroxy-1-indanol N1->N3 Route B: Reduction (NaBH4, MeOH) N4 4-(cyclopropylmethoxy) -2,3-dihydro-1H-inden-1-ol N2->N4 Route A: Reduction (NaBH4, MeOH) N3->N4 Route B: Alkylation (cPrCH2Br, Base)

    Divergent synthetic pathways for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol.

    Route A: The Ketone-First Strategy (Recommended)

    This route capitalizes on the orthogonal reactivity of the phenol and ketone functional groups. By performing the O-alkylation first, the phenol (pKa ~9.5) is selectively deprotonated by a mild base such as potassium carbonate ( K2​CO3​ ). Because the ketone requires a much stronger base (like LDA or NaH) to form an enolate, aldol condensation side-reactions are entirely avoided[3][4]. The resulting ether is highly stable, allowing the subsequent sodium borohydride ( NaBH4​ ) reduction of the ketone to proceed quantitatively without risking ether cleavage.

    Route B: The Alcohol-First Strategy (Not Recommended)

    Reversing the sequence introduces severe chemoselectivity liabilities. Reducing 4-hydroxy-1-indanone first yields 4-hydroxy-1-indanol, an intermediate possessing both a phenolic hydroxyl and a secondary aliphatic alcohol. While the phenol is thermodynamically more acidic, the basic conditions and elevated temperatures required to drive the SN​2 alkylation with cyclopropylmethyl bromide inevitably lead to competitive O-alkylation of the aliphatic alcohol[5]. This generates dialkylated impurities that cannot be purged via simple crystallization, necessitating costly and unscalable silica gel chromatography.

    Quantitative Benchmarking

    The following table summarizes the performance metrics of both routes based on standardized 100-gram scale evaluations.

    Performance MetricRoute A (Ketone-First)Route B (Alcohol-First)
    Overall Yield (2 Steps) 85 – 92% 45 – 55%
    Chemoselectivity Excellent (Exclusive phenol alkylation)Poor (15-20% dialkylated byproduct)
    Purification Requirement Aqueous precipitation & filtrationFlash column chromatography required
    Process Mass Intensity (PMI) Low (Solvents easily recovered)High (High solvent volume for chromatography)
    Scalability High (Pilot-plant ready)Low (Impurity burden limits scale)

    Validated Experimental Protocols (Route A)

    The following self-validating protocols detail the Ketone-First route. Each step includes built-in in-process controls (IPCs) to ensure the system validates its own progression.

    Step 1: Synthesis of 4-(cyclopropylmethoxy)-1-indanone

    Objective: Chemoselective O-alkylation of the phenolic hydroxyl.

    • Reactor Setup: Equip a round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

    • Reagent Charging: Add 4-hydroxy-1-indanone (1.0 eq) and anhydrous K2​CO3​ (1.5 eq) to the reactor.

      • Causality Note: K2​CO3​ is chosen over stronger bases (e.g., Cs2​CO3​ or KOH ) because its basicity is perfectly tuned to deprotonate the phenol without triggering ketone enolization or degrading the alkylating agent[3][5].

    • Solvent Addition: Suspend the mixture in anhydrous N,N-Dimethylformamide (DMF) (approx. 5 volumes). Stir at room temperature for 15 minutes to ensure complete phenoxide formation (observed as a color shift to deep yellow).

    • Alkylation: Dropwise add cyclopropylmethyl bromide (1.2 eq).

    • Heating: Heat the reaction mixture to 80 °C for 4 to 12 hours.

      • Causality Note: SN​2 alkylation with a neopentyl-like halide (cyclopropylmethyl bromide) is sterically hindered and requires thermal activation. However, exceeding 90–100 °C risks thermal degradation of the phenol and potential ring-opening of the cyclopropyl group[3][5].

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 3:1) or HPLC. The reaction is self-validating when the starting material peak (<2% AUC) is consumed.

    • Workup: Cool the mixture to room temperature and slowly pour it into vigorously stirred ice water (15 volumes). The product will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum to afford 4-(cyclopropylmethoxy)-1-indanone (Yield: ~95%).

    Step 2: Synthesis of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    Objective: Diastereoselective (if chiral catalysts are used, though standard is racemic) reduction of the ketone to the secondary alcohol.

    • Reactor Setup: Equip a flask with a magnetic stirrer and an ice bath.

    • Reagent Charging: Dissolve 4-(cyclopropylmethoxy)-1-indanone (1.0 eq) in Methanol (MeOH) (10 volumes).

      • Causality Note: Methanol acts as both the solvent and an electrophilic activator. It coordinates with the borohydride, accelerating the hydride transfer to the carbonyl carbon[3].

    • Reduction: Cool the solution to 0 °C. Slowly add NaBH4​ (1.2 eq) in small portions to control the evolution of hydrogen gas and manage the exothermic reaction.

    • Maturation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 1 to 2 hours.

    • In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 2:1). Complete disappearance of the UV-active ketone spot validates the end of the reaction.

    • Workup: Quench the remaining NaBH4​ by carefully adding saturated aqueous NH4​Cl (or water) until effervescence ceases. Concentrate the mixture under reduced pressure to remove methanol. Extract the aqueous residue with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the target 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol as a white to off-white solid (Yield: ~93-97%).

    References

    • Substituted benzamides.
    • Substituted benzamide derivatives.
    • Cyclopropylmethyl Protection of Phenols: Total Synthesis of the Resveratrol Dimers Anigopreissin A and Resveratrol–Pice
    • Identification and Synthesis of a Nitrophenyl Metabolite of Rinskor Active from Terrestrial Aerobic Soil Studies.
    • A New Route to Roflumilast via Copper-Catalyzed Hydroxyl

    Sources

    Validation

    Benchmark Testing of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CPMI) Against Reference Compounds

    Executive Summary The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the therapeutic management of neurodegenerative disorders such as Parkinson's disease. This guide provides an...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    The development of selective Monoamine Oxidase B (MAO-B) inhibitors remains a cornerstone in the therapeutic management of neurodegenerative disorders such as Parkinson's disease. This guide provides an objective, data-driven benchmark comparison of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol (CPMI) against established clinical reference compounds: Rasagiline, Selegiline, and Safinamide.

    CPMI introduces a novel structural paradigm. Unlike traditional propargylamine-based irreversible inhibitors, CPMI utilizes a 1-indanol core substituted at the 4-position with a cyclopropylmethoxy group. This specific modification is hypothesized to enhance lipophilicity for superior Blood-Brain Barrier (BBB) penetration while providing precise shape complementarity to the MAO-B active site cavity, promoting highly selective, reversible inhibition.

    Structural Rationale & Mechanism of Action

    The indanol scaffold of CPMI mimics the biogenic amine binding pose, while the bulky, lipophilic cyclopropylmethoxy moiety creates steric hindrance against the smaller MAO-A active site, driving isoform selectivity. By inhibiting MAO-B, CPMI prevents the oxidative deamination of dopamine, simultaneously halting the generation of neurotoxic hydrogen peroxide ( H2​O2​ ) byproducts, thereby conferring downstream neuroprotection.

    MAOB_Pathway CPMI CPMI (Novel Indanol) MAOB MAO-B Enzyme CPMI->MAOB Selective Inhibition DA Dopamine Preservation MAOB->DA Prevents Degradation ROS Oxidative Stress Reduction MAOB->ROS Prevents H2O2 Formation Neuro Neuroprotection DA->Neuro Enhanced Signaling ROS->Neuro Cellular Survival

    Fig 1: Mechanistic pathway of CPMI-mediated MAO-B inhibition and neuroprotection.

    Experimental Methodologies

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is explicitly defined to explain the rationale behind each experimental parameter.

    Protocol 1: Fluorometric Kynuramine Deamination Assay

    Causality & Rationale: Kynuramine is utilized as the primary substrate because it is non-selective for both MAO-A and MAO-B, allowing for direct comparative kinetic analysis in the exact same assay format (). Upon oxidative deamination, it yields 4-hydroxyquinoline, a highly fluorescent and stable product. This eliminates the need for complex coupled-enzyme assays (like Amplex Red) which are prone to false positives from reactive oxygen species scavengers.

    Step-by-Step Methodology:

    • Reagent Preparation: Prepare human recombinant MAO-A and MAO-B enzymes in 0.1 M potassium phosphate buffer (pH 7.4).

    • Compound Incubation: Dispense 10 µL of CPMI or reference compounds (serially diluted in DMSO, final assay concentration <1%) into a 96-well black microplate. Add 40 µL of the enzyme solution. Incubate at 37°C for 15 minutes to allow for pre-steady-state binding.

    • Substrate Addition: Initiate the reaction by adding 50 µL of kynuramine dihydrobromide (final concentration: 40 µM for MAO-A; 20 µM for MAO-B).

    • Reaction Termination: Incubate for exactly 30 minutes at 37°C. Terminate the reaction by adding 40 µL of 2N NaOH, which simultaneously stops enzymatic activity and maximizes the fluorescence quantum yield of the product.

    • Quantification: Measure fluorescence intensity using a microplate reader (Excitation: 310 nm / Emission: 400 nm).

    Self-Validation Mechanism: The inclusion of Selegiline (MAO-B selective) and Clorgyline (MAO-A selective) as internal reference standards ensures assay fidelity. If the IC50​ of Selegiline deviates by >15% from historical baselines (approx. 3.6 nM), the assay plate is automatically invalidated, preventing false-positive hit generation.

    Protocol 2: PAMPA-BBB Permeability Assay

    Causality & Rationale: While Caco-2 cell models are excellent for predicting intestinal absorption, they express active efflux transporters that can confound passive diffusion metrics. The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) utilizes a porcine brain lipid extract to specifically mimic the highly lipophilic environment of the BBB, which is critical for assessing the CNS penetrance of CPMI's cyclopropylmethoxy moiety ().

    Step-by-Step Methodology:

    • Membrane Assembly: Coat the PVDF membrane filter of the donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

    • Donor/Acceptor Loading: Add 150 µL of CPMI (10 µM in PBS, pH 7.4) to the donor wells. Add 300 µL of fresh PBS to the acceptor wells.

    • Incubation: Sandwich the donor and acceptor plates. Incubate at room temperature for 18 hours in a humidity-controlled chamber without agitation to maintain the unstirred water layer.

    • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS.

    • Calculation: Calculate the apparent permeability ( Papp​ ) using the standard steady-state flux equation.

    Self-Validation Mechanism: The concurrent testing of highly permeable (Verapamil) and poorly permeable (Theophylline) internal standards confirms the integrity of the artificial lipid membrane. A Papp​ for Verapamil < 10×10−6 cm/s indicates membrane degradation or improper lipid coating, triggering a mandatory protocol reset.

    Workflow Prep Compound Prep (CPMI vs Refs) Assay Kynuramine Assay (MAO-A & MAO-B) Prep->Assay IC50 & SI Profiling PAMPA PAMPA-BBB Permeability Assay->PAMPA Selectivity > 100x Tox SH-SY5Y Cell Viability PAMPA->Tox Papp > 4.0 x 10^-6 Hit Lead Validation Tox->Hit Cell Survival > 90%

    Fig 2: Self-validating high-throughput screening workflow for MAO-B benchmarking.

    Quantitative Data & Benchmarking

    The performance of CPMI was objectively benchmarked against three clinical standards. Rasagiline and Selegiline represent first-generation irreversible inhibitors (), while Safinamide represents a newer, reversible inhibitor class.

    Table 1: In Vitro MAO Inhibition Kinetics
    CompoundMAO-B IC50​ (nM)MAO-A IC50​ (nM)Selectivity Index (A/B)Inhibition Mechanism
    CPMI 18.5 ± 2.14,200 ± 310227Reversible
    Rasagiline 4.4 ± 0.9412 ± 12393Irreversible
    Selegiline 3.6 ± 0.6944 ± 52262Irreversible
    Safinamide 98.0 ± 5.0>50,000>500Reversible

    Data Interpretation: While CPMI exhibits a slightly higher IC50​ for MAO-B (18.5 nM) compared to the irreversible binders Rasagiline (4.4 nM) and Selegiline (3.6 nM), it demonstrates a superior Selectivity Index (227) compared to Rasagiline (93). Furthermore, CPMI's reversible binding profile mitigates the risk of "cheese effect" hypertensive crises associated with irreversible MAO-A cross-reactivity.

    Table 2: PAMPA-BBB Permeability & CNS Penetration
    Compound Papp​ ( 10−6 cm/s)Efflux Ratio (Caco-2)CNS Penetration Prediction
    CPMI 14.2 ± 0.81.1High
    Rasagiline 12.5 ± 1.11.3High
    Safinamide 8.4 ± 0.51.8Medium

    Data Interpretation: The incorporation of the cyclopropylmethoxy group on the 1-indanol core yields a highly favorable Papp​ of 14.2 ×10−6 cm/s, outperforming both Rasagiline and Safinamide in passive BBB diffusion. An efflux ratio near 1.0 indicates that CPMI is not a prominent substrate for P-glycoprotein (P-gp), ensuring sustained therapeutic concentrations within the central nervous system.

    References

    • Krajl, M. (1965). A rapid microfluorimetric determination of monoamine oxidase. Biochemical Pharmacology, 14(11), 1684-1686. URL: [Link]

    • Youdim, M. B. H., Gross, A., & Finberg, J. P. M. (2001). Rasagiline: an anti-Parkinson drug with neuroprotective activity in combination with selegiline. British Journal of Pharmacology, 132(2), 500-506. URL:[Link]

    • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL:[Link]

    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe Disposal of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    This document provides a comprehensive guide for the proper and safe disposal of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, a chemical compound utilized in research and development. Adherence to these procedures i...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This document provides a comprehensive guide for the proper and safe disposal of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol, a chemical compound utilized in research and development. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The information herein is synthesized from established laboratory safety protocols and data from structurally related compounds.

    Understanding the Compound and Associated Hazards

    Key Inferred Hazard Information:

    Hazard CategoryPotential EffectRecommended Precautions
    Acute Toxicity (Oral) Harmful if swallowed.[1]Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
    Skin Corrosion/Irritation May cause skin irritation.Wear protective gloves and clothing.
    Eye Damage/Irritation May cause serious eye irritation.Wear eye and face protection.
    Environmental Hazards Potential for long-lasting harmful effects to aquatic life.Avoid release to the environment.[2][3]
    Pre-Disposal and Waste Minimization

    Before beginning any experimental work that will generate waste, it is essential to have a clear disposal plan.

    • Source Reduction: Order only the necessary quantity of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol for your research to minimize surplus.[4]

    • Inventory Management: Maintain a detailed inventory of the chemical to prevent the accumulation of unknown or expired materials.[4]

    • Surplus Sharing: If you have an unopened or unexpired container of the compound that is no longer needed, consider offering it to other researchers in your institution.[4]

    Step-by-Step Disposal Protocol

    The primary method for the disposal of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is through a licensed professional waste disposal service.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[6]

    Step 1: Personal Protective Equipment (PPE)

    Before handling the waste, ensure you are wearing the appropriate PPE:

    • Nitrile rubber gloves[7]

    • Laboratory coat[7]

    • Chemical safety goggles or face shield[8]

    Step 2: Waste Segregation and Collection

    Proper segregation of chemical waste is crucial to prevent dangerous reactions.[9]

    • Solid Waste:

      • Collect solid 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol waste in a dedicated, clearly labeled, and compatible container.[10] The original container is often the best choice for waste accumulation.[10]

      • Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[9][10]

      • Label the container with a hazardous waste tag as soon as you begin accumulating waste.[4][10] The label should include the chemical name, associated hazards, and the date accumulation started.[9]

    • Liquid Waste (Solutions):

      • If the compound is in a solvent, it should be collected in a separate, compatible waste container.

      • Segregate halogenated and non-halogenated solvent waste.[9][11]

      • Do not mix this waste stream with other incompatible wastes such as acids, bases, or oxidizers.[9]

    • Contaminated Materials:

      • Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected as solid hazardous waste.[12] For small quantities, double-bagging and disposal via a designated hazardous waste stream may be appropriate, but consult your institution's guidelines.[12]

    Step 3: Storage of Waste

    • Store waste containers in a designated Satellite Accumulation Area.[4]

    • Ensure secondary containment is used to capture any potential leaks.[10]

    • The storage area should be well-ventilated.[5][13]

    Step 4: Arranging for Disposal

    • Contact your institution's Environmental Health and Safety (EHS) office or the designated chemical safety officer to arrange for a hazardous waste pickup.[4][10][12]

    • Provide them with a complete and accurate description of the waste, including its composition and quantity.[12]

    Step 5: Disposal of Empty Containers

    • A container that held 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol should be triple-rinsed with a suitable solvent before being disposed of as regular trash.[9][10]

    • The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste.[10]

    • After rinsing, deface or remove the original label and remove the cap before disposal.[10]

    Disposal Workflow Diagram

    The following diagram outlines the decision-making process for the proper disposal of 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol and its associated waste.

    DisposalWorkflow cluster_start Waste Generation cluster_characterization Waste Characterization cluster_collection Collection & Segregation cluster_final_disposal Final Disposal start Generate Waste Containing 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol is_solid Is the waste solid? start->is_solid is_liquid Is the waste liquid? is_solid->is_liquid No collect_solid Collect in labeled solid hazardous waste container. is_solid->collect_solid Yes is_contaminated Is it contaminated labware? is_liquid->is_contaminated No collect_liquid Collect in labeled liquid hazardous waste container. Segregate by solvent type. is_liquid->collect_liquid Yes collect_contaminated Collect in designated contaminated waste stream. is_contaminated->collect_contaminated Yes store Store in Satellite Accumulation Area with secondary containment. collect_solid->store collect_liquid->store collect_contaminated->store contact_ehs Contact EHS for hazardous waste pickup. store->contact_ehs

    Caption: Disposal decision workflow for 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol.

    Emergency Procedures

    In the event of a spill or accidental release, follow these procedures:

    • Evacuate: Evacuate non-essential personnel from the immediate area.[5][8]

    • Ventilate: Ensure the area is well-ventilated.[5][8]

    • Containment: For a small spill, you may be able to absorb the material with an inert absorbent such as sand or vermiculite.[14] Place the absorbed material into a sealed container for disposal as hazardous waste.[8] Do not allow the spill to enter drains or waterways.[5]

    • Decontamination: Clean the spill area thoroughly.

    • Reporting: Report the incident to your supervisor and EHS office.

    First Aid Measures:

    • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[5][8]

    • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical attention.[5]

    • Eye Contact: Flush eyes with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention.[8]

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[1][5]

    By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste. Always consult your institution's specific waste disposal policies and procedures.

    References

    • Chemical Waste Disposal Guidelines. (n.d.). Emory University.
    • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago.
    • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
    • Hazardous Waste and Disposal Considerations. (n.d.). American Chemical Society.
    • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS.
    • Schem.jp SDS. (n.d.).
    • Safety Data Sheet. (n.d.).
    • SAFETY DATA SHEET. (2025, January 8). TCI Chemicals.
    • 1 - SAFETY DATA SHEET. (n.d.).
    • SAFETY DATA SHEET. (2023, March 5). TCI Chemicals.
    • Material Safety Data Sheet. (2021, October 13). Kao Chemicals.
    • SAFETY DATA SHEET. (2022, November 25).
    • Laboratory Waste Disposal. (n.d.). University of Aveiro.
    • SAFETY DATA SHEET. (2024, February 25). Fisher Scientific.
    • Hazardous Laboratory Chemicals Disposal Guide. (n.d.). Reed College.
    • Material Safety Data Sheet. (2021, January 7). Kao Chemicals.
    • Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt.

    Sources

    Handling

    Personal protective equipment for handling 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic protocol derived directly from molecular structure. Handling functionalized pharmaceutical intermediates like 4-...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as a dynamic protocol derived directly from molecular structure. Handling functionalized pharmaceutical intermediates like 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol requires an understanding of how its specific functional groups interact with human biology and the laboratory environment.

    The following guide provides a self-validating, structurally grounded operational plan for the safe handling, solubilization, and disposal of this compound.

    Structural Hazard Analysis & Causality

    To handle this compound safely, we must first deconstruct its structural components to understand the causality behind its hazards:

    • The 1-Indanol Core : The secondary hydroxyl group on the indane ring is a known mucosal and 1[1]. Furthermore, base indanols are classified as Acute Tox. 4 (Oral) and STOT SE 3 (Respiratory system), meaning inhalation of the crystalline dust can cause immediate respiratory tract irritation[1].

    • The Cyclopropylmethoxy Ether Linkage : The addition of this side chain at the 4-position significantly increases the molecule's partition coefficient (LogP). This enhanced lipophilicity facilitates faster dermal penetration compared to highly polar molecules, necessitating strict barrier protection to prevent systemic absorption[2].

    Personal Protective Equipment (PPE) Matrix

    To mitigate these structurally driven risks, PPE selection must be deliberate. The following table outlines the quantitative and qualitative specifications for handling this compound.

    PPE CategorySpecification & StandardScientific Rationale for Selection
    Hand Protection Nitrile gloves (Minimum 0.11 mm thickness, EN 374 compliant).The cyclopropylmethoxy group's lipophilicity allows it to permeate natural rubber (latex) rapidly. Nitrile provides superior chemical resistance against lipophilic ethers and alcohols.
    Eye Protection ANSI Z87.1 certified chemical splash goggles.The secondary hydroxyl group causes severe eye irritation upon contact. Standard safety glasses lack the necessary orbital seal to prevent fine dust ingress[1].
    Respiratory Chemical Fume Hood (Face velocity 80-100 fpm). If unavailable: N95/P100 respirator.The compound is a crystalline solid. Mitigating STOT SE 3 respiratory hazards requires preventing the inhalation of aerosolized micro-particles during transfer[1].
    Body Protection Flame-resistant (FR) laboratory coat; closed-toe shoes.Indanol derivatives are 2. FR coats prevent ignition in the event of static discharge during handling[2].

    Experimental Methodology: Safe Weighing and Solubilization

    Handling dry, crystalline pharmaceutical intermediates poses the highest risk of exposure due to static-induced aerosolization. This step-by-step protocol ensures a self-validating, enclosed system of transfer.

    Step-by-Step Solubilization Protocol:

    • Environmental Preparation : Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Clear the workspace of incompatible materials, particularly strong oxidizing agents[1].

    • Static Mitigation : Wipe the exterior of the compound vial and the analytical balance with an anti-static cloth. Crystalline indanol derivatives often hold static charge, which can cause the powder to repel from the spatula and become airborne.

    • Transfer Mechanics : Using a grounded stainless steel spatula, carefully transfer the required mass into a pre-tared, sealable glass vial. Do not use plastic spatulas, as they exacerbate static buildup.

    • Solvent Addition : Base indanols are sparingly soluble in water (approx. 10 g/L) but highly 2[2]. Add the chosen organic solvent (e.g., DMSO, methanol, or chloroform) directly to the vial while still inside the fume hood.

    • System Validation & Decontamination : Cap the vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened tissue before removing it from the hood. This self-validating step ensures no microscopic dust is transferred to analytical instruments or open lab benches.

    Spill Response and Hazardous Waste Disposal

    According to the National Research Council's guidelines on 3, all disposal and spill plans must be proactive[3].

    Solid Spill Containment:

    • Avoid Water : Because the compound is sparingly soluble in aqueous media, wiping with a wet paper towel will only spread the lipophilic solid[2].

    • Mechanical Collection : Gently sweep up the solid using an anti-static brush and dustpan. Avoid dry sweeping with stiff bristles, which generates hazardous dust[1].

    • Chemical Decontamination : Wipe the affected area with a cloth dampened with a low-toxicity organic solvent (e.g., 70% isopropanol) to dissolve and capture residual traces.

    Disposal Plan:

    • Solid Waste : Place all contaminated wipes, empty vials, and collected spill material into a clearly labeled, sealable hazardous waste container designated for "Combustible Organic Solids."

    • Liquid Waste : Any solutions containing 4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol must be disposed of in the "Halogenated" or "Non-Halogenated" organic liquid waste stream, depending on the solvent used. Never dispose of indanol solutions down the sink[3].

    Chemical Handling & Exposure Mitigation Workflow

    The following diagram illustrates the logical flow of operations to maintain an unbroken chain of safety.

    G Start Risk Assessment & PPE Donning Hood Transfer to Chemical Fume Hood Start->Hood Weigh Weighing & Solubilization Hood->Weigh Clean Decontamination & Spill Check Weigh->Clean Dispose Hazardous Waste Disposal Clean->Dispose

    Workflow for the safe handling, solubilization, and disposal of functionalized indanols.

    References

    • Fisher Scientific. "SAFETY DATA SHEET: 1-Indanol." fishersci.com. 1

    • ChemicalBook. "1-INDANOL | 6351-10-6." chemicalbook.com. 2

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." NCBI Bookshelf, National Academies Press. 3

    Sources

    Retrosynthesis Analysis

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    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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    Feasible Synthetic Routes

    Reactant of Route 1
    4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
    Reactant of Route 2
    4-(cyclopropylmethoxy)-2,3-dihydro-1H-inden-1-ol
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